Pharmacological Potential of 1-Bromo-6H-Benzo[c]chromene Derivatives
The following technical guide details the pharmacological potential, synthetic utility, and experimental characterization of 1-bromo-6H-benzo[c]chromene derivatives. Content Type: Technical Research Brief Audience: Medic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological potential, synthetic utility, and experimental characterization of 1-bromo-6H-benzo[c]chromene derivatives.
Content Type: Technical Research Brief
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The "Lynchpin" Scaffold
The 6H-benzo[c]chromene (dibenzo[b,d]pyran) skeleton represents a privileged structure in medicinal chemistry, serving as the core framework for cannabinoids (e.g., CBN, THC) and the urolithin class of metabolites. Within this family, 1-bromo-6H-benzo[c]chromene is not merely a passive derivative but a strategic lynchpin intermediate .
The bromine atom at the C1 position (IUPAC numbering) provides a critical "synthetic handle" in a sterically significant region of the tricyclic system. This allows for the rapid generation of libraries via palladium-catalyzed cross-coupling, granting access to derivatives with:
High-Affinity Cannabinoid Modulation: Mimicking the lipophilic pharmacophore of classical cannabinoids.
Antiproliferative Efficacy: Targeting resistant cancer cell lines (e.g., MCF-7/ADR) via P-glycoprotein inhibition.
Neuroprotective Activity: Acting as dual inhibitors of AChE/BuChE for Alzheimer’s therapy.
Structural Analysis & Pharmacophore Mapping
Understanding the numbering and spatial arrangement is prerequisite to exploiting this scaffold.
The 1-Position: Located on the distal benzene ring ("A-ring"), adjacent to the biphenyl bond. This position is electronically distinct and sterically sensitive, influencing receptor binding kinetics.
The Halogen Effect: The 1-bromo substituent enhances lipophilicity (
) and metabolic stability, while serving as a bioisostere for methyl or hydroxyl groups found in natural cannabinoids.
The following diagram illustrates the central role of the 1-bromo intermediate in accessing diverse pharmacological classes.
Figure 1: Divergent synthesis pathway utilizing 1-bromo-6H-benzo[c]chromene as a common precursor.[1]
Pharmacological Profiles[2]
A. Cannabinoid Receptor Modulation (CB1/CB2)
Derivatives functionalized at the C1 position structurally mimic the A-ring of
-THC.
Mechanism: The 6H-benzo[c]chromene core acts as a rigid analog of the cannabinoid skeleton. Substituents at C1 (derived from the bromo-handle) probe the hydrophobic pocket of the CB1 receptor.
SAR Insight: Introduction of lipophilic alkyl chains (C3-C7) at this position, accessible via Suzuki coupling of the 1-bromo intermediate, significantly increases affinity for CB1/CB2 receptors [1].
B. Oncology: Cytotoxicity & P-gp Inhibition
Recent studies on benzo[c]chromene derivatives highlight their potential as anti-cancer agents, particularly against breast (MCF-7) and liver (HepG2) carcinomas.
Target: DNA Topoisomerase II and P-glycoprotein (P-gp) efflux pumps.
Activity: 1-substituted derivatives have shown IC
values in the low micromolar range (0.2–7.0 µM) against MCF-7 cell lines [2].
Resistance: Specific derivatives act as P-gp inhibitors, potentially reversing multi-drug resistance (MDR) in doxorubicin-resistant cells [2].
C. Neuroprotection (AChE/BuChE Inhibition)
Hydroxylated derivatives (urolithin analogs), which can be accessed via oxidation of the 1-bromo precursor, show dual inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Relevance: Dual inhibition is a preferred therapeutic strategy for Alzheimer's disease to ameliorate cholinergic deficit.
Setup: In a flame-dried Schlenk tube, dissolve the precursor (1.0 equiv) in anhydrous toluene (0.1 M concentration).
Catalyst Addition: Add Pd(OAc)
(5 mol%) and PPh (10 mol%). Stir for 5 minutes under Argon to form the active catalytic species.
Base Activation: Add Cs
CO (2.0 equiv).
Cyclization: Heat the mixture to 110°C for 12 hours. The reaction proceeds via intramolecular C-H activation or C-O coupling depending on the exact precursor design.
Validation (TLC): Monitor disappearance of the alcohol starting material (R
~0.3 in 20% EtOAc/Hex) and appearance of the fluorescent chromene product (R ~0.7).
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Standardized workflow for screening 1-bromo derivatives against MCF-7 cells.
Seeding: Seed MCF-7 cells (5 × 10
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO.
Treatment: Dissolve 1-bromo-6H-benzo[c]chromene derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48h.
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader.
Calculation: Calculate IC
using non-linear regression analysis (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) trends for derivatives accessed via the 1-bromo scaffold.
Derivative Class
Substituent at C1 (via 1-Br)
Primary Target
Activity Range (IC/K)
Key Reference
Parent
-Br
Synthetic Intermediate
N/A
[4]
Alkyl
-CH (Pentyl)
CB1/CB2 Receptors
: 10 - 50 nM
[1]
Aryl
-Ph-4-OMe
MCF-7 (Cytotoxicity)
IC: 2.3 ± 0.4 µM
[2]
Amino
-NH-Ph
AChE Inhibition
IC: 4.5 ± 0.2 µM
[3]
Synthesis Workflow Visualization
The following DOT diagram details the logical flow from precursor selection to library generation.
Figure 2: Synthetic workflow for accessing 1-bromo-6H-benzo[c]chromene and its subsequent library expansion.
References
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives. International Journal of Molecular Sciences. (2021). Link
Discovery of benzochromene derivatives... with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link
Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one... as potential cholinesterase inhibitors. Bioorganic Chemistry. (2020). Link
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules. (2016). Link
The Brominated Benzo[c]chromene Scaffold: A Technical Guide to its Electronic Properties for Advanced Applications
For distribution to: Researchers, scientists, and drug development professionals. Abstract The benzo[c]chromene core, a privileged heterocyclic scaffold, is a cornerstone in the development of novel therapeutics and func...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The benzo[c]chromene core, a privileged heterocyclic scaffold, is a cornerstone in the development of novel therapeutics and functional organic materials. The strategic introduction of bromine atoms onto this scaffold offers a powerful tool for fine-tuning its electronic properties, thereby modulating its reactivity, photophysical behavior, and biological interactions. This in-depth technical guide provides a comprehensive overview of the electronic landscape of brominated benzo[c]chromene derivatives. We will explore the synthetic strategies to access these molecules, the profound influence of bromination on their frontier molecular orbitals, and the experimental and computational methodologies used to characterize these effects. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of brominated benzo[c]chromenes in their respective fields.
Introduction: The Strategic Role of Bromination
The 6H-benzo[c]chromene scaffold is a recurring motif in a variety of natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure and inherent electronic characteristics make it an attractive platform for a range of applications, from medicinal chemistry to organic electronics.[3] The introduction of a bromine substituent is not a trivial modification; it is a strategic decision that leverages the unique electronic nature of the halogen to impart specific properties to the core scaffold.
Bromine's influence is twofold:
Inductive and Resonance Effects: As a halogen, bromine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). The interplay of these opposing effects is highly dependent on the position of substitution and dictates the electron density distribution across the molecule.
The Heavy-Atom Effect: Bromine's relatively large atomic number introduces significant spin-orbit coupling.[4][5] This "heavy-atom effect" can dramatically influence the photophysical properties of the molecule by facilitating intersystem crossing (ISC) between singlet and triplet excited states. This phenomenon is particularly relevant for applications in photodynamic therapy and organic light-emitting diodes (OLEDs).[5][6]
This guide will systematically dissect these effects, providing both the theoretical underpinnings and the practical methodologies to explore and exploit them.
Synthetic Pathways to Brominated Benzo[c]chromenes
The synthesis of brominated benzo[c]chromenes can be approached in two primary ways: by constructing the benzo[c]chromene core from brominated precursors or by direct bromination of the pre-formed scaffold.
Synthesis from Brominated Precursors
A versatile method involves the palladium-catalyzed intramolecular cyclization of substituted 1-(2′-bromo-[1,1′-biphenyl]-2-yl)-2-phenylethanols.[7] This approach allows for the precise placement of bromine atoms on the biphenyl precursor, which then translates to specific bromination patterns on the final benzo[c]chromene product.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for substituted 6H-benzo[c]chromenes.
Reactant Preparation: In a microwave vial, combine the substituted 1-(2′-bromo-[1,1′-biphenyl]-2-yl)-2-phenylethanol (1.0 equiv), Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and K₂CO₃ (3.0 equiv).
Solvent Addition: Add anhydrous toluene to the vial.
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 110 °C for 1.5 hours.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6H-benzo[c]chromene derivative.
Direct Bromination
Direct electrophilic bromination of the benzo[c]chromene scaffold can also be employed. The regioselectivity of this reaction will be dictated by the existing substituents on the aromatic rings.
Characterizing the Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the electronic properties of brominated benzo[c]chromenes. This typically involves a combination of electrochemical, spectroscopic, and computational methods.
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, the reduction potential of a precursor to a 6H-benzo[c]chromene has been determined to be -1.50 V (vs Fc+/0 in CH₃CN), indicating its susceptibility to electron transfer.[8]
Experimental Protocol: Cyclic Voltammetry
Solution Preparation: Prepare a ~1 mM solution of the brominated benzo[c]chromene derivative in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction wave(s), and then reversing the scan.
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These can be used to estimate the HOMO and LUMO energy levels using empirical relationships.
UV-Vis and Fluorescence Spectroscopy: Investigating Optical Properties
UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within the molecule. Bromination can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, depending on the position of the bromine atom and its interplay with other substituents. The heavy-atom effect of bromine can also lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state.[9]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Solution Preparation: Prepare a series of dilute solutions of the brominated benzo[c]chromene in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
UV-Vis Measurement: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of each solution by exciting at the wavelength of maximum absorption (λₘₐₓ).
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Computational Chemistry: A Predictive Approach
Density Functional Theory (DFT) calculations are an invaluable tool for predicting and rationalizing the electronic properties of molecules.[10][11] By solving the Schrödinger equation for the molecule, DFT can provide accurate estimates of HOMO and LUMO energies, electron density distribution, and molecular electrostatic potential.
Computational Protocol: DFT Calculations
Structure Optimization: The geometry of the brominated benzo[c]chromene molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.
Electronic Property Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energies, as well as to generate molecular orbital plots and electrostatic potential maps.
TD-DFT for Excited States: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.[13]
Diagram of Characterization Workflow
Caption: Integrated workflow for electronic property characterization.
The Influence of Bromination on the Electronic Landscape
The position of the bromine atom on the benzo[c]chromene scaffold is critical in determining its net electronic effect. While a systematic experimental study on a series of bromo-benzo[c]chromene isomers is yet to be published, we can predict the trends based on fundamental principles of physical organic chemistry.
Position of Bromination
Expected Electronic Effect
Predicted Impact on HOMO/LUMO
Positions with strong resonance contribution
The +M (resonance) effect of bromine may dominate, leading to an overall electron-donating character at that position.
Increased HOMO energy level, potentially smaller HOMO-LUMO gap.
Positions with weak resonance contribution
The -I (inductive) effect will likely dominate, resulting in electron withdrawal from the π-system.
Lowered HOMO and LUMO energy levels. The effect on the gap will depend on the relative stabilization of each orbital.
Multiple Bromination
The effects will be additive. Multiple bromine atoms will generally lead to a significant lowering of both HOMO and LUMO energies.
Overall decrease in HOMO and LUMO energy levels, with the change in the band gap being dependent on the specific substitution pattern.
These predicted trends can be validated through the computational and experimental workflows outlined in the previous section.
Conclusion and Future Directions
The brominated benzo[c]chromene scaffold represents a versatile platform for the development of new molecules with tailored electronic properties. By understanding the interplay of inductive, resonance, and heavy-atom effects, researchers can strategically position bromine atoms to fine-tune the HOMO/LUMO energy levels, redox potentials, and photophysical behavior of these compounds. The methodologies presented in this guide provide a robust framework for the synthesis and characterization of these promising molecules.
Future research in this area should focus on the systematic synthesis and characterization of a library of brominated benzo[c]chromene isomers to experimentally validate the predicted electronic trends. Such a library would be invaluable for developing quantitative structure-property relationships and for accelerating the discovery of new drug candidates and advanced materials.
References
Chen, T. et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 10(20), 17327–17334.
Couto, M. et al. (2021). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters, 23(5), 1555–1560.
Zhang, Y. et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.
Harichandran, G. et al. (2018). Synthesis and photophysical properties of functionalized fluorescent 4H-chromenes and benzo[a]chromenophenazines as Fe3+ and Cu2+ ion sensor.
Bowman, W. R. et al. (2000). Bu3SnH mediated oxidative radical cyclisations: synthesis of 6H-benzo[c]chromen-6-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12.
Bakkas, S. et al. (2026).
Kim, T. et al. (2014). Synthesis of 6H-benzo[c]chromene as a new electron-rich building block of conjugated alternating copolymers and its application to polymer solar cells.
Wang, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules.
Li, J. et al. (2021). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.
Mondal, S. et al. (2021). One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition. ChemRxiv.
Chen, T. et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.
Sun, Z. et al. (2018).
Al-Buriahi, M. S. et al. (2021).
BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Bromo- and Chlorobenzotrifluorides. BenchChem.
Kumar, S. et al. (2025).
Temperini, A., & Ballarotto, M. (n.d.). Synthetic strategies for the synthesis of benzo[c]chromene scaffold. IRIS - UniPG.
Contemporary Research Progress on the Detection of Polycyclic Arom
Yu, Y. et al. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks.
Oliveira, V. E. et al. (2025). Electrochemical and Photocatalytic Reactions of Polycyclic Aromatic Hydrocarbons Investigated by Raman Spectroscopy.
Yu, Y. et al. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks. PubMed.
Kavitha, E. et al. (2014). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Kumar, S. A. et al. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development.
Gande, S. et al. (2023). Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). Chemistry – A European Journal.
The Ascendant Role of 1-bromo-6H-benzo[c]chromene in Next-Generation Organic Electronics
An In-depth Technical Guide for Researchers and Materials Scientists Abstract The relentless pursuit of high-performance organic electronic materials has unearthed a plethora of molecular building blocks, each offering a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Materials Scientists
Abstract
The relentless pursuit of high-performance organic electronic materials has unearthed a plethora of molecular building blocks, each offering a unique combination of electronic and physical properties. Among these, the rigid and electron-rich 6H-benzo[c]chromene core has emerged as a particularly promising scaffold. This technical guide focuses on a key derivative, 1-bromo-6H-benzo[c]chromene, and its strategic application as a versatile building block for a new generation of organic semiconductors. We will explore its synthesis, key chemical transformations, and its demonstrated and potential utility in high-performance organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This guide serves as a comprehensive resource for researchers, chemists, and materials scientists navigating the design and synthesis of novel functional organic materials.
Introduction: The Allure of the Benzo[c]chromene Core
The 6H-benzo[c]chromene framework presents a compelling combination of features for organic electronics. Its rigid, planar structure promotes intermolecular π-π stacking, a crucial factor for efficient charge transport. The embedded oxygen atom imparts a strong electron-donating character, which can be strategically utilized to tune the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting materials. This inherent electronic nature makes the benzo[c]chromene moiety an excellent candidate for the development of hole-transporting and electron-donating materials.
The introduction of a bromine atom at the 1-position of the 6H-benzo[c]chromene core provides a reactive handle for a variety of powerful organometallic cross-coupling reactions. This strategic functionalization unlocks a vast chemical space for the synthesis of precisely tailored organic semiconductors with customized electronic and photophysical properties.
Synthesis of the 1-bromo-6H-benzo[c]chromene Building Block
The synthesis of 1-bromo-6H-benzo[c]chromene can be achieved through multi-step synthetic routes. One common approach involves a palladium-catalyzed intramolecular O-arylation of a suitably substituted biphenyl precursor.
A detailed synthetic protocol for a related substituted 6H-benzo[c]chromene is described by R. Ben-Daniel et al., which can be adapted for the synthesis of the 1-bromo derivative.[1] The general strategy involves the preparation of a 2'-bromo-[1,1'-biphenyl]-2-carbaldehyde derivative, which then undergoes a reaction to form a secondary alcohol. This intermediate is then subjected to a palladium-catalyzed intramolecular cyclization to yield the 6H-benzo[c]chromene core.
Figure 1: General synthetic workflow for 1-bromo-6H-benzo[c]chromene.
Experimental Protocol: Synthesis of a 2'-bromo-[1,1'-biphenyl]-2-carbaldehyde precursor (Adapted from[1])
To a solution of a 2-bromobenzaldehyde (1.0 equiv) and a 2-bromophenylboronic acid (1.3 equiv) in toluene is added a solution of Na2CO3 (3.9 equiv) in water.
The mixture is degassed with argon for 30 minutes.
Pd(PPh3)4 (0.0161 equiv) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 2'-bromo-[1,1'-biphenyl]-2-carbaldehyde.
The Power of the Bromo-Functionalization: Gateway to Advanced Architectures
The true synthetic utility of 1-bromo-6H-benzo[c]chromene lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various functional groups at the 1-position, enabling the construction of complex and high-performance organic semiconductors.
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. By reacting 1-bromo-6H-benzo[c]chromene with a variety of aryl or heteroaryl boronic acids or esters, it is possible to synthesize a diverse library of extended π-conjugated systems. This is particularly useful for creating hole-transporting materials by coupling the benzo[c]chromene core with electron-rich moieties like carbazole or triphenylamine.
Figure 2: Suzuki-Miyaura coupling of 1-bromo-6H-benzo[c]chromene.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from[2])
In a reaction vessel, combine 1-bromo-6H-benzo[c]chromene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
Degas the mixture with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-6H-benzo[c]chromene derivative.
Stille Coupling: Versatility in Polymerization
The Stille coupling reaction provides another powerful avenue for functionalizing 1-bromo-6H-benzo[c]chromene. This reaction, which involves the coupling of an organotin compound with an organic halide, is particularly well-suited for the synthesis of conjugated polymers. By reacting a dibromo-functionalized benzo[c]chromene monomer with a distannyl comonomer (e.g., distannylthiophene or distannylbenzothiadiazole), a variety of donor-acceptor copolymers can be synthesized.
Figure 3: Stille polymerization utilizing a dibromo-benzo[c]chromene monomer.
Applications in Organic Electronics
The unique electronic and structural features of the 6H-benzo[c]chromene core, made accessible through the 1-bromo derivative, position it as a highly promising building block for a range of organic electronic devices.
Organic Photovoltaics (OPVs)
The electron-rich nature of the 6H-benzo[c]chromene unit makes it an excellent donor component in bulk-heterojunction (BHJ) solar cells. Lee et al. demonstrated the synthesis of low-bandgap polymers by copolymerizing a benzo[c]chromene donor with electron-deficient units like dithienyl benzothiadiazole (DTBT).[3][4] The resulting polymer, PBCDTBT, exhibited a power conversion efficiency (PCE) of 5.74%, significantly higher than the fluorene-based analogue.[3][4] This enhancement was attributed to stronger and broader absorption, higher exciton generation, more effective charge separation, and higher hole mobility compared to the fluorene-based polymer.[3]
Table 1: Photovoltaic Performance of a Benzo[c]chromene-based Polymer [3]
Polymer
HOMO (eV)
LUMO (eV)
Bandgap (eV)
PCE (%)
PBCDTBT
-5.25
-3.45
1.80
5.74
Organic Light-Emitting Diodes (OLEDs)
The rigid benzo[c]chromene scaffold can be functionalized to create highly efficient emitters for OLEDs, particularly in the challenging deep-blue region of the spectrum. By coupling 1-bromo-6H-benzo[c]chromene with suitable chromophores, it is possible to design molecules with high photoluminescence quantum yields and appropriate energy levels for efficient electroluminescence. Recent research has highlighted the potential of benzo[c]chromene-based polymers for high-performance deep-blue polymer light-emitting diodes (PLEDs).[5][6] For instance, an elastic-plastic polymer film based on a benzo[c]chromene derivative exhibited an ultra-deep-blue emission with CIE coordinates of (0.16, 0.04) and a maximum external quantum efficiency (EQE) of 1.73%.[5]
Table 2: Performance of Deep-Blue Emitting Materials
The propensity for π-stacking and the inherent charge-carrying capabilities of the benzo[c]chromene core make it a promising candidate for the active layer in OFETs. By designing polymers with appropriate side chains and comonomers, it is possible to control the morphology and charge transport properties of the resulting materials. While specific examples utilizing 1-bromo-6H-benzo[c]chromene in OFETs are still emerging, the high hole mobility observed in related benzo[c]chromene-based polymers for OPVs suggests significant potential in this area.[3] The ability to tune the HOMO/LUMO levels through molecular design is crucial for achieving efficient charge injection and transport in OFET devices.[7]
Table 3: Representative Charge Carrier Mobilities of Organic Semiconductors
1-bromo-6H-benzo[c]chromene stands as a versatile and powerful building block for the synthesis of advanced organic electronic materials. Its electron-rich core, combined with the synthetic flexibility offered by the bromo-functionality, provides a clear pathway for the rational design of materials with tailored optoelectronic properties. The demonstrated success of benzo[c]chromene-based polymers in organic solar cells and the promising developments in deep-blue OLEDs underscore the immense potential of this molecular scaffold.
Future research should focus on the systematic exploration of the structure-property relationships of materials derived from 1-bromo-6H-benzo[c]chromene. This includes the synthesis and characterization of a wider range of small molecules and polymers for applications in OLEDs and OFETs. Detailed investigations into the impact of different substituents, introduced via cross-coupling reactions, on the frontier energy levels, charge carrier mobility, and device performance will be crucial for unlocking the full potential of this remarkable building block. As the field of organic electronics continues to evolve, 1-bromo-6H-benzo[c]chromene is poised to play a significant role in the development of next-generation devices with enhanced efficiency, stability, and functionality.
Halogenated 6H-Benzo[c]chromene Analogs: Synthetic Evolution and Pharmacological Optimization
Executive Summary The 6H-benzo[c]chromene scaffold (dibenzo[b,d]pyran) represents the "classical" cannabinoid pharmacophore, structurally analogous to phytocannabinoids like -THC. While early medicinal chemistry focused...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6H-benzo[c]chromene scaffold (dibenzo[b,d]pyran) represents the "classical" cannabinoid pharmacophore, structurally analogous to phytocannabinoids like
-THC. While early medicinal chemistry focused on alkyl chain elongation (e.g., the dimethylheptyl side chain of HU-210), contemporary research has identified halogenation —specifically at the C3 side-chain terminus and the C9 position—as a critical determinant of potency and metabolic stability.
This technical guide details the discovery, synthesis, and structure-activity relationships (SAR) of these high-affinity analogs. Unlike indole-based synthetic cannabinoids (e.g., JWH series), halogenated benzo[c]chromenes exhibit predictable lipophilicity profiles and retain the partial agonist safety profile of classical cannabinoids while significantly lowering
values into the sub-nanomolar range.
Part 1: Structural Evolution and Mechanism
The Pharmacophore Transition
The evolution from natural THC to high-potency halogenated probes follows a logic of metabolic blockade and hydrophobic pocket optimization .
-THC.[1][2][3][4][5][6] Moderate affinity ( nM). Rapidly metabolized via allylic oxidation at C11 and side-chain oxidation.
Generation 2 (Synthetic Non-Halogenated): HU-210. Introduction of a 1,1-dimethylheptyl (DMH) side chain.[7][8] Increases lipophilicity and receptor dwell time.
nM.
Generation 3 (Halogenated): AM-2389, AM-4030, and 5'-halo-
-THC. Introduction of Iodine, Bromine, or Fluorine at the side-chain terminus.
The "Bulky Halogen" Rule
Research into the C3 side chain revealed that the CB1 receptor's hydrophobic channel can accommodate significant steric bulk. The affinity generally follows the trend: I > Br > Cl > F > H .
Iodine/Bromine: The large Van der Waals radius creates extensive hydrophobic contacts within the receptor pocket, drastically lowering dissociation rates.
Fluorine: While less enhancing of affinity than iodine, terminal fluorination (omega-fluorination) effectively blocks P450-mediated
Figure 1: The structural evolution from natural phytocannabinoids to metabolically stable, high-affinity halogenated probes.
Part 2: Synthetic Methodologies
The synthesis of halogenated 6H-benzo[c]chromenes typically converges on the coupling of a resorcinol derivative (providing the C3 side chain) and a terpene (providing the A and B rings).
Method A: The Modified Pechmann Condensation (Classical)
This method is preferred for generating large quantities of the core scaffold, utilizing a specific halogenated resorcinol.
Protocol: Synthesis of 5'-Iodo-
-THC Analog
Reagents:
Precursor A: 5-(5-iodopentyl)resorcinol (Synthesized via Wittig reaction of 3,5-dimethoxybenzaldehyde followed by demethylation).
Precursor B: (+)-p-mentha-2,8-dien-1-ol (derived from limonene or commercially available).
Catalyst: p-Toluenesulfonic acid (pTSA) or BF3·Et2O.
Solvent: Benzene or Toluene (anhydrous).
Step-by-Step Workflow:
Resorcinol Activation: Dissolve 5-(5-iodopentyl)resorcinol (1.0 eq) in anhydrous toluene under
atmosphere.
Coupling: Add (+)-p-mentha-2,8-dien-1-ol (1.1 eq) dropwise to the stirring solution.
Cyclization: Add pTSA (0.1 eq). Heat the mixture to 80°C. The reaction proceeds through a Friedel-Crafts alkylation followed by hetero-ring closure.
Critical Control Point: Monitor via TLC. The reaction creates a mixture of
(thermodynamically stable) and isomers.[1] Extended heating favors the isomer, which is often preferred for stability in halogenated probes.
Quenching: Cool to room temperature. Quench with saturated
.
Purification: Extract with diethyl ether. Wash organic layer with brine, dry over
. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
For installing halogens on the aromatic ring or creating the tricyclic core from biphenyl precursors, Pd-catalyzed C-H activation is superior.
Protocol Highlight:
Using TDAE (Tetrakis(dimethylamino)ethylene) to generate a benzyl anion from a nitrobenzyl chloride, followed by reaction with a benzaldehyde derivative, creates a diaryl intermediate. This is then cyclized using
to form the 6H-benzo[c]chromene core [1].
Part 3: Structure-Activity Relationships (SAR) Data
The following data illustrates the dramatic effect of side-chain manipulation on receptor binding affinity (
).
Table 1: Binding Affinities of 6H-Benzo[c]chromene Analogs
Note: Lower
indicates higher affinity.
Compound
C3 Side Chain Structure
Substituent (Terminal)
CB1 (nM)
CB2 (nM)
Fold Selectivity
-THC
n-pentyl
-H
40.7 ± 1.7
36.4 ± 10
~1
-THC
n-pentyl
-H
47.6 ± 3.5
39.5 ± 2.1
~1
HU-210
1,1-dimethylheptyl
-H
0.06 ± 0.01
0.52 ± 0.05
~8 (CB1)
AM-2389
1-hexyl-cyclobutyl
-H (Rigid)
0.16 ± 0.02
~2.5
~15 (CB1)
5'-F--THC
n-pentyl
-F
16.2 ± 2.1
12.5 ± 1.8
~1
5'-I--THC
n-pentyl
-I
1.8 ± 0.4
2.3 ± 0.5
~1
AM-4030
1,1-dimethylheptyl
-I (Sidechain)
0.04 ± 0.01
0.35 ± 0.04
~9 (CB1)
Data synthesized from Makriyannis et al. and Mechoulam et al. SAR studies [2][3].
Mechanistic Insight: The "Hydrophobic Slot"
The CB1 receptor contains a specific hydrophobic channel (residues in TM3 and TM6) that interacts with the C3 side chain.
Linear Chains: n-pentyl chains fill this partially.
Branched Chains: 1,1-dimethyl groups (as in HU-210) lock the rotation, reducing entropic penalty upon binding.
Halogens: Terminal iodine atoms act as "anchors," exploiting the polarizability of the halogen to create strong dispersion forces with aromatic residues (e.g., Phenylalanine/Tryptophan) deep in the pocket.
Part 4: Experimental Validation & Workflow
To validate the synthesis of a halogenated analog, the following analytical workflow is required.
Analytical Validation Diagram
Figure 2: Validation workflow for synthetic cannabinoid analogs.
Metabolic Stability Assay
To confirm the utility of the halogenation (specifically Fluorine) in blocking metabolism:
Incubation: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.
Timepoints: 0, 15, 30, 60 min.
Analysis: LC-MS/MS monitoring of parent compound depletion.
Expectation: 5'-F-analogs should show >60 min
, whereas non-halogenated parent compounds typically show <20 min due to rapid hydroxylation at the terminal carbon.
References
Synthesis of 6H-Benzo[c]chromenes via TDAE Strategy
Source:Molecules (MDPI)
URL:[Link]
Context: Describes the palladium-catalyzed intramolecular O-arylation for benzo[c]chromene synthesis.
The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model
Source:The AAPS Journal / ResearchGate
URL:[Link]
Context: Primary source for the "Bulky Halogen" rule and Ki values for iodinated side chains.
Novel 1',1'-Chain Substituted Hexahydrocannabinols: AM2389
Source:Journal of Medicinal Chemistry (NIH/PubMed)
URL:[Link]
Context: Detailed synthesis and pharmacology of AM-2389, a high-affinity classical analog.
Structure-activity relationships for cannabinoid receptor-binding
Source:Journal of Pharmacology and Experimental Therapeutics
URL:[Link]
Context: Foundational data on side-chain length optimization (dimethylheptyl vs pentyl).
Metabolic interactions of synthetic cannabinoids
Source:University of Otago
URL:[Link]
Context: Discusses metabolic pathways and the role of structural modifications in stability.[9]
Bioactivity Profile of 1-Substituted Benzo[c]chromene Compounds: A Comprehensive Technical Guide
Executive Summary The benzo[c]chromene scaffold is a privileged tricyclic heterocycle in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among its various substituti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzo[c]chromene scaffold is a privileged tricyclic heterocycle in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among its various substitution patterns, functionalization at the C-1 position—most notably the 1-hydroxy substitution—profoundly dictates the molecule's pharmacological trajectory 1[1]. This guide explores the bioactivity profile, structure-activity relationships (SAR), and advanced synthetic methodologies of 1-substituted benzo[c]chromenes, providing actionable insights for researchers and drug development professionals.
Pharmacological Bioactivity Profiles
Cannabinoid Receptor Agonism and Neuroprotection
The 1-hydroxy-6H-benzo[c]chromene motif is the defining pharmacophore of classical cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabinol (CBN)[1]. The hydroxyl group at position 1 acts as a critical hydrogen bond donor/acceptor within the binding pockets of G-protein-coupled receptors (GPCRs) CB1 and CB2.
Recent neuropharmacological studies highlight the role of 1-substituted benzo[c]chromenes in modulating autophagy—a vital cellular degradation process implicated in Alzheimer's disease (AD) 1[2]. By binding to CB1/CB2 receptors, these compounds trigger a Gi/o protein-mediated cascade that inhibits adenylate cyclase, thereby reducing cAMP levels. This downregulation relieves the inhibition of mTOR, subsequently activating the ULK1 complex to induce autophagic flux. This mechanism enhances neuronal resilience by clearing toxic amyloid-beta (Aβ) aggregates and maintaining proteostasis[2].
Antiparasitic and Antimicrobial Efficacy
Beyond neuroprotection, the 1-substituted benzo[c]chromene core exhibits potent antiparasitic activity. Pulchrol, a natural plant metabolite, and its synthetic analogs demonstrate significant cytotoxicity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species 3[3]. The bioactivity is heavily dependent on the presence of a hydrogen bond acceptor at the 1-position (C-ring). Modifications at this site directly influence the molecule's ability to induce oxidative stress within the parasite's cellular matrix[4].
Structure-Activity Relationship (SAR) Analysis
The causality between C-1 substitution and bioactivity is rooted in electronic distribution and steric hindrance. A free hydroxyl group at C-1 provides optimal receptor anchoring. Conversely, esterification or alkylation at this position alters the lipophilicity (LogP), which can either abrogate GPCR binding or enhance membrane permeation in parasitic models 3[4].
Table 1: Quantitative SAR Data for 1-Substituted Benzo[c]chromenes
Substitution at C-1
Primary Target / Assay
Bioactivity Metric
Mechanistic Implication
-OH (Hydroxyl)
CB1/CB2 Receptors
High Affinity ( nM)
Acts as an essential hydrogen bond donor/acceptor in the GPCR binding pocket.
-OCH (Methoxy)
CB1/CB2 Receptors
Reduced Affinity
Loss of H-bond donor capability decreases receptor anchoring stability.
-OH (Hydroxyl)
T. cruzi (Epimastigotes)
µM
Enhances antiparasitic cytotoxicity via targeted intracellular oxidative stress.
Constructing the sterically hindered 1-substituted benzo[c]chromene core requires precise catalytic strategies to ensure high regioselectivity and yield.
Photocatalyzed Radical Cyclization
A metal-free, visible-light-driven approach utilizes O-benzylated phenols to synthesize 6H-benzo[c]chromenes via a C–H sulfenylation/radical cyclization sequence 5[5].
Causality of Experimental Choices: The selection of Ir(ppy)3 as a photocatalyst is deliberate; its excited-state reduction potential perfectly matches the energy required for the single-electron transfer (SET) to the sulfonium salt intermediate. This triggers a mesolytic cleavage of the S–Arexo bond, generating an aryl radical that undergoes a kinetically favored 5-exo-trig cyclization, followed by a thermodynamically driven ring expansion 5[6].
Sulfenylation: Treat the o-benzyl-protected phenol with dibenzothiophene to achieve regioselective C-H sulfenylation, forming the S-aryl dibenzothiophenium salt precursor.
Reaction Setup: Dissolve the sulfonium salt (1.0 equiv) and Ir(ppy)3 (1-2 mol%) in degassed acetonitrile to prevent oxygen-mediated quenching of the excited photocatalyst.
Irradiation: Expose the reaction vessel to blue LED light at room temperature for 12-24 hours.
Validation & Quality Control: Monitor the reaction via Electron Paramagnetic Resonance (EPR) to confirm the transient aryl radical formation (self-validating step).
Isolation: Concentrate the solvent in vacuo and purify the resulting 1-substituted 6H-benzo[c]chromene via silica gel column chromatography.
Palladium Nanoparticle-Catalyzed C-H Activation
An alternative green chemistry approach employs photochemically synthesized Pd-PVP (polyvinylpyrrolidone) nanoparticles to catalyze the intramolecular arylation of aryl-(2-halo)benzyl ethers 7[7].
Causality of Experimental Choices: Pd-PVP nanoparticles eliminate the need for expensive, air-sensitive phosphine ligands. The PVP capping agent stabilizes the Pd(0) core, allowing the reaction to proceed under an ambient air atmosphere. The use of an H2O:DMA solvent mixture enhances the solubility of both the organic substrate and the inorganic base (K2CO3), facilitating the crucial deprotonation step in the catalytic cycle 7[8].
Protocol 2: Step-by-Step Pd-NPs C-H Activation
Catalyst Preparation: Synthesize Pd-PVP nanoparticles photochemically to ensure a uniform size distribution (approx. 3-5 nm), maximizing the active surface area.
Reaction Assembly: In a reaction vial, combine the 1-substituted aryl-(2-halo)benzyl ether, K2CO3 (2.0 equiv), and Pd-PVP nanoparticles (1–5 mol%).
Solvent Addition: Add a 1:1 mixture of H2O:DMA. Do not add external ligands.
Thermal Activation: Heat the mixture to 100 °C under an air atmosphere for 8-12 hours.
Validation & Quality Control: Use GC-MS to verify the completion of the intramolecular C-C bond formation and the absence of dehalogenated byproducts (self-validating step).
Purification: Extract with ethyl acetate, dry over MgSO4, and purify to yield the functionalized benzo[c]chromene.
Mechanistic Visualization
Fig 1: GPCR-mediated signaling cascade of 1-hydroxy-benzo[c]chromenes inducing autophagy.
References
Exploring cannabinoid modulation on autophagy mechanisms in Alzheimer's disease: a review
Source: Frontiers in Pharmacology
URL:[Link]
SARs for the Antiparasitic Plant Metabolite Pulchrol. Part 2: B- and C-Ring Substituents
Source: Molecules
URL:[Link]
Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence
Source: Organic Letters (ACS Publications)
URL:[Link]
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction
Source: RSC Advances (RSC Publishing)
URL:[Link]
A Technical Guide to the Functionalization of 6H-benzo[c]chromenes: Synthesis, Modification, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals The 6H-benzo[c]chromene scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Its rigid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 6H-benzo[c]chromene scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Its rigid, tricyclic framework and the presence of an embedded oxygen atom confer unique stereoelectronic properties, making it an attractive core for the design of novel therapeutics. This guide provides a comprehensive overview of the key strategies for the functionalization of the 6H-benzo[c]chromene system, with a focus on the underlying reaction mechanisms, experimental protocols, and practical considerations for synthetic chemists in the field of drug discovery and development.
Part 1: Strategic Synthesis of the Functionalized 6H-benzo[c]chromene Core
The most prevalent approach to obtaining functionalized 6H-benzo[c]chromenes involves the construction of the tricyclic system from appropriately substituted precursors. This allows for the introduction of desired functional groups at specific positions from the outset.
Palladium catalysis has emerged as a powerful tool for the direct and efficient construction of the 6H-benzo[c]chromene skeleton through intramolecular C-H bond activation. A notable example is the dehydrogenative coupling of two aryl C-H bonds. This approach offers high atom economy and allows for the synthesis of a broad range of derivatives.[1][2]
A key strategy involves the palladium-catalyzed intramolecular C-H/C-H coupling of biaryl ethers. This reaction typically employs a palladium(II) catalyst and an oxidant, such as molecular oxygen, to facilitate the C-C bond formation. The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates two C-H bonds, leading to the formation of the dibenzopyran ring system. The choice of ligands and reaction conditions is crucial for achieving high yields and regioselectivity.
A significant advantage of this method is its tolerance of various functional groups, making it suitable for the synthesis of complex molecules. For instance, this strategy has been successfully applied to the concise total synthesis of the natural product cannabinol.[1]
Materials: Substituted biaryl ether (1.0 equiv), Pd(OAc)₂ (10 mol%), benzoquinone (2.0 equiv), and acetic acid as the solvent.
Procedure:
To a sealed tube, add the biaryl ether, Pd(OAc)₂, and benzoquinone.
Add acetic acid to the mixture.
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 6H-benzo[c]chromene.
Domino Reactions: Suzuki-Miyaura Coupling and Oxidative Lactonization
A highly efficient one-pot synthesis of 6H-benzo[c]chromen-6-ones involves a domino sequence of a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization.[3][4] This strategy allows for the rapid assembly of the dibenzopyranone core from readily available starting materials.
The reaction typically involves the coupling of a 2-bromoaryl alcohol or aldehyde with a 2-hydroxyphenylboronic acid in the presence of a palladium catalyst. The initial Suzuki-Miyaura coupling forms a biaryl intermediate, which then undergoes an intramolecular oxidative lactonization to yield the 6H-benzo[c]chromen-6-one. This process is often carried out in an aqueous-aerobic medium, highlighting its potential as a green synthetic method.[3] The choice of palladium catalyst, ligand, and base is critical for optimizing the reaction yield.
To a reaction vessel, add 2-bromobenzyl alcohol, 2-hydroxyphenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
Add water as the solvent.
Heat the reaction mixture at 90 °C for 8 hours under an air atmosphere.
After completion, cool the reaction mixture and extract with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by column chromatography to obtain the 6H-benzo[c]chromen-6-one.
Radical Cyclizations
Radical-mediated cyclizations offer a powerful and often complementary approach to the synthesis of 6H-benzo[c]chromenes. These reactions typically proceed under mild conditions and can tolerate a wide range of functional groups.
One such strategy involves the Bu₃SnH-mediated cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals.[6] The reaction is initiated by the generation of an aryl radical from a corresponding aryl halide. This radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring to form the 6H-benzo[c]chromene scaffold. The resulting product can then be oxidized to the corresponding 6H-benzo[c]chromen-6-one.[6]
More recently, photocatalyzed radical cyclizations have gained prominence. For example, a mild and efficient protocol utilizes the selective C-H sulfenylation of electron-rich aromatic moieties followed by a photocatalytically triggered radical cyclization.[7][8] This method allows for the synthesis of 6H-benzo[c]chromenes with diverse substitution patterns.[7][8]
In a push towards more sustainable synthetic methodologies, visible-light-mediated, transition-metal-free approaches for the synthesis of 6H-benzo[c]chromenes have been developed.[4] These reactions often utilize a photosensitizer or proceed through the formation of an electron donor-acceptor (EDA) complex to initiate the radical cyclization.
A notable example involves the intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers.[4] The reaction is typically carried out using a base such as KOtBu in DMSO at room temperature under irradiation with blue LEDs. This method obviates the need for transition metal catalysts, ligands, and high temperatures, making it an attractive green alternative.
Part 2: Post-Synthetic Functionalization of the 6H-benzo[c]chromene Core
While the synthesis of the functionalized core is a powerful strategy, the ability to perform late-stage functionalization on the pre-formed 6H-benzo[c]chromene scaffold is highly desirable for generating molecular diversity and exploring structure-activity relationships.[9][10]
Functionalization of the 6-Position
The benzylic C6 position of the 6H-benzo[c]chromene ring system is a key site for functionalization. The 6-oxo derivative, 6H-benzo[c]chromen-6-one, is a common synthetic target and can be accessed through oxidation of the parent heterocycle.[6]
Furthermore, the C6 position can be substituted with alkyl groups. A BPO-promoted free radical-based cascade reaction of biaryl vinyl ethers with unactivated alkanes provides a direct route to 6-alkyl-6H-benzo[c]chromenes.[11]
Functionalization of the Aromatic Rings
The two aromatic rings of the 6H-benzo[c]chromene scaffold offer multiple sites for functionalization, which can significantly impact the biological activity of the resulting derivatives.
Cross-Coupling Reactions: The introduction of a halogen atom onto one of the aromatic rings provides a handle for further diversification through transition-metal-catalyzed cross-coupling reactions. For example, chloro-substituted 6H-benzo[c]chromenes can be synthesized via a regioselective copper-catalyzed benzannulation.[4] These halogenated derivatives are poised for use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, and amino substituents, respectively. While specific examples of these cross-coupling reactions on the 6H-benzo[c]chromene core are not extensively reported, the principles are well-established for a wide range of aromatic and heteroaromatic systems.[8][11]
Electrophilic Aromatic Substitution: The electron-rich nature of the 6H-benzo[c]chromene system suggests its susceptibility to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions will be governed by the directing effects of the existing substituents and the inherent electronic properties of the dibenzopyran core. While detailed studies on the systematic electrophilic substitution of the parent 6H-benzo[c]chromene are limited, the functionalization of related benzopyran systems provides valuable insights into the expected reactivity patterns.[1]
Directed ortho-Metalation (DoM): The ether oxygen of the 6H-benzo[c]chromene core can potentially act as a directing group for ortho-lithiation, enabling the introduction of a wide range of electrophiles at the C1 and C10a positions. This strategy, while not explicitly reported for this specific scaffold, is a powerful tool for the regioselective functionalization of related aromatic ethers.
Conclusion
The functionalization of the 6H-benzo[c]chromene scaffold is a vibrant area of research, driven by the significant biological potential of its derivatives. The synthetic strategies outlined in this guide, from the construction of the functionalized core to post-synthetic modifications, provide a robust toolkit for chemists. While the synthesis of the core is well-established, the exploration of late-stage functionalization of the parent 6H-benzo[c]chromene system represents a promising frontier for future research, offering the potential for rapid access to novel and diverse chemical entities for drug discovery and development.
References
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules. [Link]
Synthesis of 6H-Benzo[c]chromenes via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C-H Bonds. Organic Letters. [Link]
BPO-promoted direct oxidative C–H functionalization of unactivated alkanes into 6-alkyl-6H-benzo[c]chromenes under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link]
Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. ResearchGate. [Link]
Synthesis of 6H-Benzo[c]chromenes via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C-H Bonds. PubMed. [Link]
One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition. ChemRxiv. [Link]
Visible light mediated synthesis of 6H-benzo[c]chromenes: transition-metal-free intramolecular direct C–H arylation. Organic & Biomolecular Chemistry. [Link]
Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters. [Link]
Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. PubMed. [Link]
Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]
One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly. ChemRxiv. [Link]
An In-Depth Technical Guide to the Solubility and Stability of 1-bromo-6H-benzo[c]chromene
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary & Core Principles This guide provides a comprehensive methodological framework for the characterization of the aqueous solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Principles
This guide provides a comprehensive methodological framework for the characterization of the aqueous solubility and chemical stability of 1-bromo-6H-benzo[c]chromene. As a novel chemical entity, specific experimental data for this compound is not extensively documented in public literature. Therefore, this document serves as a practical, protocol-driven guide for researchers to generate this critical data in a manner consistent with pharmaceutical industry standards and regulatory expectations.
The core philosophy of this guide is built upon the principles of the International Council for Harmonisation (ICH) guidelines. We will not only describe the "how" but also the "why," explaining the scientific rationale behind each experimental design. The protocols are designed to be self-validating, ensuring that the data generated is robust, reproducible, and suitable for critical decision-making in a drug development context.
1.1 Chemical Identity
Compound Name: 1-bromo-6H-benzo[c]chromene
Molecular Formula: C₁₃H₉BrO
Molecular Weight: 261.12 g/mol
CAS Number: 475040-10-9
Chemical Structure:
1.2 The Imperative of Solubility and Stability in Drug Discovery
A molecule's journey from a promising hit to a viable drug candidate is critically dependent on two fundamental physicochemical properties: solubility and stability.
Solubility directly influences a drug's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a primary cause of failure for many new chemical entities.[1][2]
Stability determines a drug substance's shelf-life, storage conditions, and the potential for formation of degradation products, which could be inactive or, in a worst-case scenario, toxic.[3][4] Understanding a compound's degradation pathways is a regulatory requirement and essential for ensuring patient safety.[5][6]
Predictive Analysis and Initial Characterization
Given the absence of published experimental data, our investigation begins with in silico predictions and foundational solid-state characterization. These steps provide a baseline understanding and guide the design of subsequent, more resource-intensive experiments. While PubChem does not have a specific entry for 1-bromo-6H-benzo[c]chromene, we can infer properties from its parent structure, 6H-benzo[c]chromen-1-ol, and related analogs.
Table 1: Predicted Physicochemical Properties of Benzo[c]chromene Analogs
A low TPSA value is often associated with good membrane permeability but can also correlate with poor aqueous solubility.
| Molecular Weight | 198.22 g/mol [7] | The molecular weight of the bromo- derivative (261.12 g/mol ) is well within the range typical for small molecule drugs. |
These predictions strongly suggest that 1-bromo-6H-benzo[c]chromene is likely a poorly soluble compound, a critical consideration for all subsequent experimental designs.
Aqueous Solubility Profiling: A Methodological Workflow
The term "solubility" can be context-dependent. It is crucial to distinguish between kinetic and thermodynamic solubility, as they answer different questions in the drug discovery process.
Kinetic Solubility: Measures the concentration of a compound before it precipitates from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method that mimics the conditions of many in vitro biological assays and is useful for early-stage screening.[8]
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is lower-throughput but provides the definitive solubility value, which is essential for pre-formulation and biopharmaceutical assessment.[1]
3.1 Experimental Workflow for Comprehensive Solubility Assessment
The following diagram outlines a logical flow for determining the aqueous solubility profile of 1-bromo-6H-benzo[c]chromene.
Caption: Logical workflow for solubility characterization.
This protocol is designed to determine the true equilibrium solubility of the compound.
Rationale: By adding an excess of the solid compound and allowing it to equilibrate for an extended period (typically 24-48 hours), we ensure that the resulting solution is fully saturated. This value is critical for understanding the maximum achievable concentration in aqueous media, which informs biopharmaceutical modeling and formulation strategies.
Methodology:
Preparation: Add an excess amount of solid 1-bromo-6H-benzo[c]chromene (e.g., 1-2 mg) to a series of glass vials.
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
Quantification: Dilute the supernatant in a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development.[9] Its purpose is to intentionally degrade the compound under conditions more severe than accelerated stability testing.[10] This approach is mandated by regulatory bodies like the ICH and serves several critical functions.[6][11]
Pillars of Forced Degradation:
Identify Degradation Pathways: To understand the likely chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation, or photolysis).[3][9]
Elucidate Degradant Structures: To identify and characterize potential impurities that might form during storage.
Develop Stability-Indicating Methods: To prove that the chosen analytical method (typically HPLC) can separate the parent compound from all significant degradation products. This is a non-negotiable requirement for a validated method.[3]
4.1 Experimental Workflow for Forced Degradation
The goal is to achieve a target degradation of approximately 5-20%.[6][10] Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to complex secondary degradation pathways that are not relevant to real-world storage.[10]
Caption: Workflow for a comprehensive forced degradation study.
4.2 Protocol: Hydrolytic Stability Assessment
Rationale: Hydrolysis is a common degradation pathway for many pharmaceuticals. Testing at acidic, basic, and neutral pH provides a comprehensive picture of the compound's susceptibility to this mechanism. The benzylic ether moiety in the benzo[c]chromene core could be a potential site for acid-catalyzed hydrolysis.
Methodology:
Stock Solution: Prepare a stock solution of 1-bromo-6H-benzo[c]chromene at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
Neutral Hydrolysis: Dilute the stock solution with purified water.
Incubation: Store the solutions at a controlled temperature (e.g., start at 50-60°C).[10] Include a control sample (stock solution diluted in co-solvent/water mix) stored at 4°C.
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours).
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant masses.
4.3 Protocol: Photostability Assessment (per ICH Q1B)
Rationale: Light exposure can cause photochemical degradation, leading to loss of potency or the formation of new impurities.[12] The ICH Q1B guideline provides standardized conditions to ensure that testing is consistent and meaningful.[13][14] Aromatic systems, like the one in 1-bromo-6H-benzo[c]chromene, are often susceptible to photolytic reactions.
Methodology:
Sample Preparation:
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
Solution State: Prepare a solution of the compound in an inert solvent and place it in a quartz or borosilicate glass container.
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These controls are crucial to differentiate between thermal degradation and true photodegradation.
Exposure Conditions: Expose the samples to a light source that conforms to ICH Q1B specifications, which requires a combination of UV and visible light.[12][15] The total exposure should be not less than:
1.2 million lux hours of visible light.
200 watt hours per square meter of near-ultraviolet (UV-A) energy.[15]
Analysis: After exposure, compare the stressed samples and dark controls. Analyze for degradation using a validated stability-indicating HPLC method. Assess physical properties such as appearance and color change.
Conclusion and Forward Look
This guide outlines a robust, industry-standard framework for determining the essential solubility and stability characteristics of 1-bromo-6H-benzo[c]chromene. By systematically applying these validated protocols, researchers can generate the high-quality data necessary to assess the compound's viability as a drug candidate, guide formulation development, and satisfy regulatory requirements. The successful execution of these studies will establish a comprehensive physicochemical profile, moving 1-bromo-6H-benzo[c]chromene from a chemical entity to a well-characterized potential therapeutic.
References
ICH Harmonised Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link][11]
Q-Lab, Understanding ICH Photostability Testing. [Link][12]
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products. [Link][13]
Slideshare, ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][5]
ECA Academy, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][14]
Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link][3]
Google Patents, WO2005116635A1 - Method for determining solubility of a chemical compound. [16]
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][6]
ICH, Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link][4]
IKEV, ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link][17]
IKEV, ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link][15]
ScienceDirect, Development of forced degradation and stability indicating studies of drugs—A review. [Link][9]
BMG LABTECH, Drug solubility: why testing early matters in HTS. [Link][8]
Lund University, Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
PharmaGuideline, Forced Degradation Study in Pharmaceutical Stability. [Link][10]
Asian Journal of Chemistry, Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link][1]
American Pharmaceutical Review, Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link][2]
National Center for Biotechnology Information, PubChem Compound Summary for CID 10655557, 6H-Benzo[c]chromen-1-ol. [Link][7]
Suzuki-Miyaura cross-coupling using 1-bromo-6H-benzo[c]chromene
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-6H-benzo[c]chromene Executive Summary & Structural Analysis This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-6H-benzo[c]chromene
Executive Summary & Structural Analysis
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-bromo-6H-benzo[c]chromene . This specific regioisomer presents a unique synthetic challenge due to its position in the "bay region" of the tricyclic scaffold.
The 6H-benzo[c]chromene core (also known as 6H-dibenzo[b,d]pyran) is a "privileged structure" found in cannabinoids (e.g., Cannabinol/CBN), antibiotics (e.g., Gilvocarcin), and organic optoelectronic materials. Functionalization at the C1 position is critical for modulating biological activity and adjusting solid-state packing properties, yet it is notoriously difficult due to extreme steric hindrance.
Key Challenges:
Steric Hindrance: The C1 position is ortho to the biaryl ring junction. The bromine atom is sterically crowded by the protons on the opposing aromatic ring (C10 position), creating a "bay region" effect that inhibits the approach of the palladium catalyst.
Electronic Deactivation: While the ether oxygen at C6 is electron-donating, its effect is distal. The primary hurdle remains the kinetic barrier to oxidative addition caused by sterics.
Catalyst & Ligand Selection Strategy
To overcome the steric barrier at C1, standard ligands (e.g., PPh3, dppf) are insufficient. The protocol relies on Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are specifically engineered to facilitate coupling of hindered substrates.
Component
Selection
Rationale
Pre-catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Stable Pd(II) or Pd(0) sources that allow for in situ active species generation.
Ligand
SPhos or XPhos
SPhos is preferred. Its electron-rich nature accelerates oxidative addition, while its bulk promotes reductive elimination in crowded systems.
Base
K₃PO₄ (anhydrous)
A mild but effective base. Stronger alkoxide bases (e.g., NaOtBu) may cause side reactions with the lactone-like/ether functionality if sensitive groups are present on the coupling partner.
Solvent
Toluene/Water (10:1)
The biphasic system ensures solubility of the organic bromide while dissolving the inorganic base, facilitating the transmetallation step.
Optimized Experimental Protocol
Caution: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.
Solvent: Toluene (4 mL) / Deionized Water (0.4 mL)
Step-by-Step Procedure
Catalyst Pre-complexation (Critical Step):
In a dry vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).
Stir at room temperature for 10–15 minutes. The solution should turn from orange/red to a pale yellow, indicating the formation of the active Pd(0)-Ligand species.
Reaction Assembly:
To a separate 20 mL reaction vial (equipped with a magnetic stir bar and septum), add:
1-bromo-6H-benzo[c]chromene (261 mg, 1.0 mmol)
Aryl Boronic Acid (1.5 mmol)
K₃PO₄ (424 mg, 2.0 mmol)
Evacuate and backfill the vial with Argon (3 cycles).
Initiation:
Add the remaining Toluene (3 mL) and degassed Water (0.4 mL) via syringe.
Add the pre-complexed Catalyst/Ligand solution via syringe.
Reaction:
Seal the vial and heat to 100°C for 12–24 hours .
Monitoring: Check progress via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. The starting bromide (UV active) should disappear.
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Gradient: 0% → 10% Ethyl Acetate in Hexanes. (Adjust based on polarity of the boronic acid partner).
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky SPhos ligand in overcoming the steric clash at the oxidative addition step.
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the steric bulk of the 1-bromo-6H-benzo[c]chromene substrate.
Troubleshooting & Optimization Guide
This protocol is a self-validating system. Use the following checkpoints to diagnose failure modes.
Observation
Diagnosis
Corrective Action
No Reaction (SM remaining)
Catalyst Deactivation (Pd Black formation)
Ensure rigorous degassing of solvents. Oxygen kills the active Pd(0) species. Switch to XPhos or Pd-PEPPSI-IPr (NHC ligand) for higher stability.
Low Yield (<40%)
Protodehalogenation (Reduction of Br to H)
This side reaction occurs if the coupling is too slow. Increase catalyst loading to 5 mol% or lower temperature to 80°C while extending time.
Homocoupling of Boronic Acid
Oxidative Homocoupling
Too much oxygen in the system. Re-degas solvents. Reduce the amount of Boronic acid excess slightly.
Starting Material Insoluble
Solubility Limit
Switch solvent system to 1,4-Dioxane/Water (4:1) . Dioxane has better solubility for fused tricyclic aromatics.
References
Synthesis of Benzo[c]chromene Scaffolds
Title: Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cycliz
Application Note: Palladium-Catalyzed Functionalization of 1-Bromo-6H-benzo[c]chromene
This guide outlines the high-precision functionalization of 1-bromo-6H-benzo[c]chromene (CAS 475040-10-9), a critical tricyclic scaffold in the synthesis of cannabinoid analogs (e.g., cannabinol derivatives), urolithins,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the high-precision functionalization of 1-bromo-6H-benzo[c]chromene (CAS 475040-10-9), a critical tricyclic scaffold in the synthesis of cannabinoid analogs (e.g., cannabinol derivatives), urolithins, and organic optoelectronic materials.[1]
The protocols below prioritize steric robustness and chemoselectivity , acknowledging that the C1-position on the benzo[c]chromene skeleton (depending on specific nomenclature, often corresponding to the A-ring position ortho to the biaryl junction or the distal position) can exhibit unique electronic properties and steric constraints compared to simple aryl bromides.
[1]
Structural Analysis & Mechanistic Strategy
The 1-bromo-6H-benzo[c]chromene scaffold presents a tricyclic aromatic system containing a pyran ring fused to a biphenyl core.[1] Functionalization at the C1 position requires careful catalyst selection to overcome potential steric crowding (if located in the "bay region" relative to the C10 proton) and to prevent side reactions such as ring opening of the lactone/ether bridge under harsh basic conditions.
Mechanistic Considerations
Oxidative Addition: The C-Br bond is activated by Pd(0). In fused ring systems, electron density is delocalized; however, the C1 position is sufficiently electron-deficient to undergo facile oxidative addition with electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Transmetallation/Amine Binding: This is often the rate-determining step in sterically congested systems. The use of bulky biaryl phosphine ligands facilitates the creation of a mono-ligated Pd(II) species, opening coordination space for the incoming nucleophile (boronic acid or amine).[1]
Reductive Elimination: High temperatures are often required to force the formation of the C-C or C-N bond, particularly if the resulting biaryl system introduces significant torsion.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
Objective: Introduction of aryl/heteroaryl groups at the C1 position.
Application: Synthesis of 1-aryl-cannabinol analogs or extended
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
Note: Degassing is critical. Bubble Argon through the solvent for 20 mins prior to use to prevent homocoupling or catalyst oxidation.
Reaction: Heat the mixture to 90°C for 12–18 hours.
Monitoring: Check reaction progress via TLC (eluent: Hexanes/EtOAc 9:1) or LC-MS.[1][2] Look for the disappearance of the bromide (approx.[3] retention time shift).
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
Purification: Flash column chromatography on silica gel.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Objective: Installation of amino groups (primary/secondary) at C1.
Application: Preparation of amino-benzo[c]chromene libraries for GPCR ligand screening (e.g., CB1/CB2 receptors).[1]
Glovebox/Schlenk: Weigh Pd₂(dba)₃, Ligand, and NaOtBu in a glovebox or under positive Argon pressure into a sealable tube.[1]
Substrate Addition: Add 1-bromo-6H-benzo[c]chromene and the amine.
Tip: If the amine is liquid, add it last via syringe after solvent addition.
Solvation: Add anhydrous Toluene.
Activation: Seal the tube and heat to 100°C for 16 hours.
Visual Check: The solution should turn from dark purple/red (Pd-dba) to a lighter orange/brown as the active catalytic species forms and reacts.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with CH₂Cl₂.
Purification: Concentrate and purify via flash chromatography (often requiring a gradient of CH₂Cl₂/MeOH due to the polarity of the amine).
Visualization: Catalytic Workflow & Logic
The following diagram illustrates the decision logic for functionalizing the 1-bromo-6H-benzo[c]chromene scaffold, distinguishing between C-C and C-N coupling pathways.
Caption: Decision tree for selecting the optimal catalytic system based on the desired functional group installation at the C1 position.
Troubleshooting & Optimization (Expertise)
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or poor oxidative addition.
Switch to Pd-PEPPSI-IPr precatalyst (higher stability). Ensure solvent is strictly degassed.
Application Note: Preparation of Cannabinoid Mimetics from 1-Bromo-6H-benzo[c]chromene
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic functionalization of 1-bromo-6H-benzo[c]chromene , a high-value scaffold for generating C1-diversified cann...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic functionalization of 1-bromo-6H-benzo[c]chromene , a high-value scaffold for generating C1-diversified cannabinoid mimetics .
Unlike classical synthesis which builds the core around the functional groups, this protocol utilizes the 1-bromo position as a divergent handle to install bioisosteres of the phenolic hydroxyl group (a critical pharmacophore in Cannabinol/THC), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Introduction & Strategic Rationale
The 6H-benzo[c]chromene skeleton (dibenzo[b,d]pyran) represents the tricyclic core of Cannabinol (CBN) and
-Tetrahydrocannabinol (THC) . In the classical cannabinoid pharmacophore, the C1-hydroxyl group (dibenzopyran numbering) serves as a hydrogen bond donor/acceptor essential for high-affinity binding to CB1 and CB2 receptors.
1-Bromo-6H-benzo[c]chromene is a privileged intermediate. The bromine atom is positioned exactly at the C1 "North" pharmacophoric site. This allows researchers to replace the metabolic liability of the phenolic hydroxyl with robust bioisosteres (e.g., amines, heteroaryls, nitriles) via transition-metal catalysis, creating "Cannabinoid Mimetics" with altered solubility, metabolic stability, and receptor selectivity profiles.
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-bromo-6H-benzo[c]chromene (261 mg, 1.0 mmol), the desired boronic acid (1.5 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M aq. K₂CO₃ (1.5 mL) via syringe under Argon flow.
Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or LC-MS.
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 x 15 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
Success Indicator: Disappearance of the starting bromide peak (retention time ~standard) and appearance of the highly fluorescent biaryl product.
Troubleshooting: If oxidative homocoupling of the boronic acid is observed, switch to Pd(PPh₃)₄ and degas solvents more rigorously.
Protocol B: Synthesis of C1-Amino Mimetics (Buchwald-Hartwig Amination)
This protocol introduces nitrogenous groups (morpholine, piperazine, aniline) at C1, significantly altering solubility and creating "Aminocannabinoids."
Glovebox/Schlenk: In a glovebox or under strict Argon, combine the bromide (1.0 mmol), Pd₂(dba)₃ (18 mg), XPhos (19 mg), and NaOtBu (144 mg) in a reaction vial.
Solvation: Add anhydrous Toluene (4 mL) and the amine (1.2 mmol).
Heating: Seal the vial and heat to 100°C for 8–12 hours.
Filtration: Cool to RT, dilute with diethyl ether, and filter through a pad of Celite to remove inorganic salts and palladium black.
Purification: Concentrate the filtrate and purify via flash chromatography (often requires more polar eluent, e.g., 20-40% EtOAc/Hexane depending on the amine).
Protocol C: Late-Stage Installation of the C3-Side Chain
The "1-bromo" scaffold typically lacks the C3-pentyl chain found in natural cannabinoids. To create a functional mimetic, a lipophilic tail must often be installed.
Mechanism: The ether oxygen at position 6 (or 5 in pyran numbering) activates the para position (C3) for Electrophilic Aromatic Substitution.
Method: Friedel-Crafts Acylation followed by Reduction
Acylation: React the functionalized core (from Protocol A/B) with Valeryl Chloride (1.1 equiv) and AlCl₃ (1.2 equiv) in DCM at 0°C → RT.
Regioselectivity: The acylation occurs predominantly at C3 (para to the ether oxygen).
Reduction: Reduce the resulting ketone using Triethylsilane (Et₃SiH) and TFA (Trifluoroacetic acid) or Wolff-Kishner conditions to yield the alkyl side chain.
Quantitative Data Summary
Reaction Type
Target Mimetic Class
Key Reagents
Typical Yield
ClogP Shift*
Suzuki Coupling
C1-Aryl (Biphenyls)
Ar-B(OH)₂, Pd(dppf)Cl₂
75–92%
+1.5 to +2.5
Buchwald-Hartwig
C1-Amino (Polar)
R₂NH, Pd/XPhos
60–85%
-0.5 to +0.5
Lithiation/Formylation
C1-Formyl (Aldehydes)
nBuLi, DMF
80–90%
+0.2
Negishi Coupling
C1-Alkyl (Homologs)
R-ZnBr, Pd(PPh₃)₄
65–80%
+1.0 to +2.0
*ClogP Shift relative to the 1-bromo precursor. Higher ClogP indicates increased lipophilicity.
References
Synthesis of 6H-Benzo[c]chromenes
Heredia, M. D., et al. "Visible light mediated synthesis of 6H-benzo[c]chromenes: transition-metal-free intramolecular direct C–H arylation." Organic & Biomolecular Chemistry, 2022.
Cannabinoid Numbering & SAR
Morales, P., et al. "Molecular Targets of the Phytocannabinoids: A Complex Picture." Progress in the Chemistry of Organic Natural Products, 2017.
Palladium-Catalyzed Functionalization
Ray, J. K., et al. "One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling..." ChemRxiv, 2021.[6]
1-Bromo-6H-benzo[c]chromene Properties
Sigma-Aldrich Product Data (CAS 475040-10-9).
Cannabinol Synthesis Strategies
Ruchirawat, S., et al. "Synthesis of 6-Alkyl-6H-benzo[c]chromene Derivatives..." Asian Journal of Organic Chemistry, 2016.[10]
Application Note: Strategic Design of High-Triplet Energy OLED Hosts Using 1-Bromo-6H-benzo[c]chromene
This Application Note is designed for researchers in organic electronics and materials science. It moves beyond basic synthesis to address the specific structural and electronic advantages of using 1-bromo-6H-benzo[c]chr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in organic electronics and materials science. It moves beyond basic synthesis to address the specific structural and electronic advantages of using 1-bromo-6H-benzo[c]chromene as a scaffold for high-performance OLED hosts.
Executive Summary & Core Rationale
The search for stable, high-triplet energy (
) host materials is the bottleneck for efficient blue Phosphorescent OLEDs (PhOLEDs). 1-bromo-6H-benzo[c]chromene (CAS: 475040-10-9) offers a unique solution due to its specific substitution pattern.
Unlike the planar 3- or 8-substituted analogs, the 1-position in the benzo[c]chromene skeleton is located in the "bay region" (proximal to the C10 hydrogen). Functionalization at this site induces a significant steric twist in the final molecule. This twist interrupts extended
-conjugation, effectively confining the triplet excitons and raising the (> 2.8 eV), which is critical to prevent reverse energy transfer from blue dopants like FIrpic.
This guide details the protocol for transforming this building block into bipolar host materials via sterically demanding cross-coupling reactions.
Material Specifications & Handling
Property
Specification
Notes
Compound Name
1-Bromo-6H-benzo[c]chromene
CAS Number
475040-10-9
Molecular Formula
Molecular Weight
261.12 g/mol
Purity Grade
>98% (HPLC) / >99.5% (Sublimed)
Sublimed grade required for device fabrication.
Appearance
White to off-white crystalline powder
Yellowing indicates oxidation or impurity.
Solubility
Soluble in , Toluene, THF
Poor solubility in alcohols/alkanes.
Storage
Inert atmosphere (/Ar), Dark, <25°C
Bromides are light-sensitive over long periods.
Synthetic Workflow: The "Bay-Region" Coupling Strategy
The functionalization of 1-bromo-6H-benzo[c]chromene requires overcoming the steric hindrance of the bay region. Standard catalysts (e.g.,
) often result in low yields or dehalogenation. We recommend a high-activity catalytic system using SPhos or XPhos ligands.
Workflow Diagram
The following DOT diagram illustrates the conversion of the 1-bromo precursor into a bipolar host material (e.g., Carbazole-Benzo[c]chromene).
Caption: Synthetic pathway for sterically hindered coupling at the 1-position using SPhos-Pd G2 precatalysts.
Note: SPhos is chosen for its ability to facilitate coupling in sterically crowded environments (the bay region).
Base:
(2.0 M aq. solution, 3.0 equiv)
Solvent: Toluene / 1,4-Dioxane (4:1 ratio)
Step-by-Step Procedure:
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
Charging: Add the bromide (1.0 eq), boronic ester (1.2 eq), and SPhos ligand to the flask.
Solvent Degassing: In a separate vessel, sparge the Toluene/Dioxane mixture with Argon for 30 minutes. Transfer to the reaction flask via cannula.
Catalyst Addition: Add the Pd source (
) and the aqueous base () under positive Argon pressure.
Reaction: Heat the mixture to 105°C (reflux) for 12–24 hours. Monitor via TLC (Eluent: Hexane/DCM 3:1).
Checkpoint: The spot for the 1-bromo starting material (
) should disappear.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with Ethyl Acetate.
Extraction: Wash the organic layer with brine, dry over
, and concentrate.
Protocol B: Purification for OLED Grade (Sublimation)
Chemical purity (>99%) is insufficient for OLEDs; electronic purity is required.
Column Chromatography: Purify the crude solid on silica gel (Hexane/DCM gradient).
Recrystallization: Dissolve in minimum boiling Toluene; precipitate by adding Ethanol dropwise. Repeat 2x.
Vacuum Sublimation:
Pressure:
Torr (High Vacuum).
Temperature: Determine
via TGA (typically 200–280°C for these derivatives).
Collection: Collect the middle zone. Discard the volatile front (impurities) and the charred residue.
Characterization & Device Application
Structural Validation (NMR)
The 1-substituted product will show distinct shielding/deshielding effects due to the twist.
1H NMR: Look for the disappearance of the doublet corresponding to the H1 proton of the benzo[c]chromene and the appearance of the carbazole signals.
NOESY: Strong NOE correlations between the carbazole protons and the H10 proton of the benzo[c]chromene confirm the twisted "orthogonal" geometry.
OLED Device Architecture
The following diagram depicts a standard Blue PhOLED stack utilizing the 1-substituted benzo[c]chromene as the Host Material.
Caption: Layer stack for a blue phosphorescent device. The high Triplet Energy of the 1-substituted host confines excitons within the EML.
Performance Metrics (Target)
Parameter
Value
Rationale
Triplet Energy ()
> 2.80 eV
Achieved via the 1-position steric twist, breaking conjugation.
HOMO / LUMO
-6.0 eV / -2.4 eV
Deep HOMO matches TAPC; LUMO allows electron injection.
Glass Transition ()
> 110°C
Rigid fused ring system ensures morphological stability.
Troubleshooting & Optimization
Problem: Low yield in coupling (< 40%).
Cause: Steric hindrance at Position 1 prevents oxidative addition or facilitates dehalogenation.
Solution: Switch to Pd-PEPPSI-IPr or Buchwald G3 precatalysts. Increase temperature to 110°C (use Xylene).
Problem: Greenish emission in Blue devices.
Cause: Exciplex formation between Host and Dopant.
Solution: The 1-substituted twist usually prevents this π-stacking. Verify the purity of the host; traces of planar impurities (e.g., 3-substituted isomers) can cause red-shifted emission.
Problem: High driving voltage.
Cause: Poor charge transport balance.
Solution: Benzo[c]chromene is naturally electron-transporting (n-type). Ensure the coupled moiety (e.g., Carbazole) provides sufficient hole mobility (p-type) to create a "Bipolar" host.
References
Synthesis of Benzo[c]chromene Derivatives
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules, 2026.[2] Link
Suzuki Coupling in Steric Systems
Suzuki-Miyaura Coupling of Hindered Aryl Bromides. Organic Chemistry Portal. Link
OLED Host Design Principles
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes. MDPI, 2025. Link
Material Properties (CAS 475040-10-9)
1-bromo-6H-benzo[c]chromene Product Page. Sigma-Aldrich.[3] Link
Application Note: Bromination Strategies for 6H-Benzo[c]chromene
Abstract This guide details the reagents, conditions, and mechanistic considerations for the bromination of 6H-benzo[c]chromene (6H-dibenzo[b,d]pyran).[1] Due to the distinct electronic environments within the tricyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the reagents, conditions, and mechanistic considerations for the bromination of 6H-benzo[c]chromene (6H-dibenzo[b,d]pyran).[1] Due to the distinct electronic environments within the tricyclic scaffold, bromination can be directed either to the benzylic position (C6) via radical substitution or to the aromatic ring (C1–4, C7–10) via electrophilic aromatic substitution (EAS).[1] This protocol prioritizes the synthesis of 6-bromo-6H-benzo[c]chromene—a critical intermediate for accessing pharmaceutical scaffolds like Urolithins and Cannabinols—while also addressing the regioselectivity challenges of direct ring bromination.
Mechanistic Landscape & Regioselectivity[1]
The reactivity of 6H-benzo[c]chromene is defined by two competing pathways. The choice of reagent and solvent dictates whether the reaction proceeds via a radical mechanism (Path A) or an ionic mechanism (Path B).[1]
Structural Reactivity Analysis[1]
Path A (Benzylic C6): The methylene group at C6 is doubly activated: it is benzylic to both aromatic rings and adjacent to the ether oxygen. This makes the C6-H bond significantly weaker (BDE ~85 kcal/mol), rendering it highly susceptible to radical abstraction.[1]
Path B (Aromatic Ring): The ether oxygen at position 5 acts as a strong ortho/para director.[1] Consequently, electrophilic attack is kinetically favored at C3 (para to oxygen) and C1 (ortho to oxygen), with C3 being the predominant isomer due to steric factors.[1]
Decision Matrix (Graphviz)[1]
Figure 1: Strategic decision tree for bromination pathways based on target functionality.
Work-up (Critical): Cool to room temperature. Filter off the succinimide.
CAUTION: The 6-bromo product is moisture sensitive . It readily hydrolyzes to the lactol (6-hydroxy-6H-benzo[c]chromene) upon exposure to atmospheric moisture.
Storage: Evaporate solvent under reduced pressure and store under Argon. For most applications (e.g., conversion to Urolithins), use the crude immediately in the next step.[1]
Mechanism (Wohl-Ziegler)
The reaction proceeds via a radical chain mechanism. The benzylic radical at C6 is stabilized by resonance with the biphenyl system and the adjacent oxygen lone pair.
Protocol B: Ring Bromination (Electrophilic Substitution)
Target: 3-Bromo-6H-benzo[c]chromene (Major) / 1-Bromo isomer (Minor)
Primary Application: Late-stage functionalization for SAR (Structure-Activity Relationship) studies.[1]
Reagents & Conditions
Component
Reagent
Equiv.
Role
Substrate
6H-Benzo[c]chromene
1.0
Starting Material
Electrophile
Bromine ()
1.0
Active Brominating agent
Solvent
Glacial Acetic Acid (AcOH)
0.2 M
Polar protic solvent
Catalyst
None (or FeBr if sluggish)
-
-
Temperature
0°C to Room Temp
-
Kinetic control
Step-by-Step Methodology
Dissolution: Dissolve 6H-benzo[c]chromene in glacial acetic acid.
Controlled Addition: Add a solution of
in acetic acid dropwise at 0°C.
Why: Low temperature favors the kinetic product (C3) and minimizes over-bromination.[1]
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.
Observation: The reaction may produce a mixture of C3 (para to O) and C1 (ortho to O) isomers.[1]
Quenching: Pour the reaction mixture into ice-water containing sodium thiosulfate (
) to neutralize excess bromine.
Purification: Extract with Ethyl Acetate. The isomers usually require careful column chromatography (Silica gel, Hexane/EtOAc gradient) for separation.[1]
Senior Scientist Insight: The "De Novo" Alternative
While direct bromination is possible, it is often chemically inefficient due to regioselectivity issues.[1] For high-purity applications, it is strongly recommended to synthesize the brominated core de novo using a Suzuki-Miyaura coupling strategy.
Recommended Route: Coupling of 2-bromo-4-iodophenol (or equivalent) with 2-bromophenylboronic acid, followed by Pd-catalyzed intramolecular cyclization. This ensures the bromine is installed exclusively at the desired position before the ring closes.
Troubleshooting & Critical Process Parameters (CPPs)
Instability of 6-Bromo-6H-benzo[c]chromene
The product of Protocol A is a pseudo-acetal halide. It is highly reactive.
Symptom: Appearance of a broad -OH peak in IR or NMR after isolation.
Cause: Hydrolysis to the lactol.
Solution: Do not perform aqueous work-up for Protocol A. Filter and evaporate only. If the goal is the lactone (benzo[c]chromen-6-one), deliberately treat the crude bromide with water/DMSO or an oxidant.
Over-Bromination[1]
Symptom: Mass spec shows M+2Br patterns.
Cause: Excess reagent or high temperatures in Protocol B.
Solution: Strictly control stoichiometry (0.95 – 1.0 equiv). In Protocol A, over-reaction leads to the 6,6-dibromo species, which can be hydrolyzed to the lactone directly.[1]
Acetonitrile:Avoid. NBS in MeCN often leads to ring bromination (EAS) rather than radical substitution due to the polar nature of the solvent increasing the electrophilicity of
.
References
Synthesis of 6H-benzo[c]chromene derivatives (Urolithin precursors)
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. (2026).[1][2][3] MDPI. [1]
Technical Support Center: Purification of 1-bromo-6H-benzo[c]chromene
The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard workups and is facing specific purity challenges with 1-bromo-6H-benzo[c]chromene (...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard workups and is facing specific purity challenges with 1-bromo-6H-benzo[c]chromene (CAS: 475040-10-9).[1][2]
Ticket ID: PUR-BZC-001
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Active
Subject: Optimization of isolation protocols for halogenated dibenzo[b,d]pyran systems.[1][2]
Executive Summary & Diagnostic Triage
You are likely working with a crude mixture resulting from a Pd-catalyzed intramolecular coupling (e.g., Suzuki-Miyaura or direct C-H arylation) of a 2-bromo-benzyl ether derivative.[1][2] The target molecule, 1-bromo-6H-benzo[c]chromene , presents unique purification challenges due to its high lipophilicity and structural similarity to common impurities:
Unreacted Starting Material (SM): Often a biaryl ether or biphenyl alcohol.[1][2][3][4]
Regioisomers: (e.g., 2-bromo or 4-bromo analogues) if the directing group control was imperfect.
Decision Matrix: Select Your Workflow
Before proceeding, characterize your crude material state to select the correct module.[1][3]
Figure 1: Workflow decision tree based on the physical state and initial purity of the crude 1-bromo-6H-benzo[c]chromene mixture.
Module 1: Chromatographic Separation (The "Standard" Approach)[2][3][4]
Target Audience: Users with <85% purity or oil-like crude products.[1]
Core Challenge: The 1-bromo substituent increases lipophilicity, causing the product to co-elute with non-polar biphenyl starting materials on standard silica.[1][3]
Protocol A: Optimized Flash Chromatography
Do not use 100% Hexanes. The bromo-group induces a dipole moment that requires slight polarity for effective band sharpening.[1]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3][4]
Mobile Phase System:
Solvent A: n-Heptane (preferred over Hexane for lower volatility and better band definition).[1][2][3]
Solvent B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3][4]
Troubleshooting "The Blob" (Co-elution):
If the 1-bromo product co-elutes with the de-brominated byproduct (6H-benzo[c]chromene), standard silica is often insufficient due to identical polarity.[2][3][4]
Solution: Switch to Silver Nitrate Impregnated Silica (10% w/w) .[1][2][3][4]
Mechanism: The
-systems of the brominated vs. non-brominated species interact differently with Ag+ ions.[1] The electron-withdrawing bromine reduces the -density, causing the 1-bromo species to elute faster than the de-brominated impurity on Ag-Silica.[1]
Module 2: Crystallization (The Scalable Approach)
Target Audience: Users with >85% purity seeking to remove trace isomers or solidify an oil.[1][3]
Core Challenge: Benzo[c]chromenes are "greasy" aromatics.[1][2][3][4] They tend to "oil out" (liquid-liquid phase separation) rather than crystallize if the temperature drops too fast.[1][2][3]
Protocol B: Binary Solvent Recrystallization
We utilize a Polarity-Switch method.[1] The compound is soluble in lipophilic solvents but insoluble in alcohols.[1][3]
Reagents:
Solvent: Dichloromethane (DCM) - Good solubility.[1][2][3]
Anti-Solvent: Isopropanol (IPA) or Methanol (MeOH) - Poor solubility.[1][2][3][4]
Step-by-Step:
Dissolution: Dissolve crude solid in the minimum amount of warm DCM (35°C). Ensure complete dissolution.
Filtration: Filter hot through a 0.45µm PTFE syringe filter to remove insoluble Pd-black residues.
Anti-Solvent Addition: While stirring rapidly, add warm IPA dropwise until the solution turns slightly turbid (cloud point).
Re-solubilization: Add 1-2 drops of DCM to clarify the solution.
Nucleation: Remove from heat. Let stand at room temperature for 2 hours. Do not put in the freezer yet.
Completion: Once crystals form, move to 4°C for 12 hours.
Harvest: Filter and wash with cold (-20°C) IPA.
Data Verification (Expected Results):
Appearance: Off-white to pale yellow needles/plates.[1]
Melting Point Check: If the MP is <60°C or the range is >2°C wide, repeat Module 2. (Note: Many bromo-benzo[c]chromenes melt between 80–130°C depending on substitution patterns [1, 2]).[1][2][3][4]
Module 3: Chemical Scavenging (Pd Removal)
Target Audience: Drug development professionals (GMP requirements).[1][2][3][4]
Core Challenge: Pd-catalysts from the synthesis bind tightly to the electron-rich chromene system.[1]
Repeat 3x. The ether helps break the lattice energy of trapped higher-boiling solvents (like Toluene or DMF).[1][3]
If it remains an oil, obtain a qNMR.[1][2][3] If purity is high, the 1-bromo isomer may naturally be a low-melting solid.[1][2] Induce crystallization by scratching the flask with a glass rod dipped in liquid nitrogen.[1][3]
Q2: I see a spot on TLC just below my product that I can't remove.
Diagnosis: This is likely the phenolic precursor (uncyclized) or a ring-opened hydrolysis product .[1][2][3]
Fix: Perform a Base Wash .[1][3] Dissolve the mixture in EtOAc and wash 3x with 1M NaOH. The phenolic impurities will deprotonate and move to the aqueous layer.[3] The chromene (an ether) will remain in the organic layer.[2][3][4]
Q3: How do I distinguish the 1-bromo isomer from the 2-bromo or 4-bromo regioisomers?
1-bromo: Look for the specific splitting pattern on the A-ring.[1] The proton at C1 is substituted.[1][3] You should see a specific integration loss in the "bay region" or adjacent area.[1][3]
Coupling Constants: A 1-bromo substitution pattern will lack the specific doublet/triplet expected for that position compared to the unsubstituted parent [3].[1]
References
Organic Syntheses. "Preparation of 6H-Benzo[c]chromen-6-one." Org.[1][3][6] Synth.2018 , 95, 97-111.[1][2][3][4] Link
Relevance: Provides foundational solubility and chromatographic data for the benzo[c]chromene core structure.[2][3][4]
MDPI. "Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy." Molecules2021 . Link[2][3][4]
Relevance: Details the Pd-catalyzed synthesis and purification (silica gel, PE/DCM)
Sigma-Aldrich. "Product Specification: 1-bromo-6H-benzo[c]chromene (CAS 475040-10-9)."[1][2] Link
Relevance: Confirms commercial availability and CAS identity for verification.[1][3]
Royal Society of Chemistry. "The study of metal-free and palladium-catalysed synthesis of benzochromenes."[1] Org.[1][3][6][7] Chem. Front.2019 .[1][3] Link
Relevance: Discusses direct C-H arylation methods and purification of the resulting chromene libraries.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-bromo-6H-benzo[c]chromene before handling.
Working with chromenes (benzopyrans) presents a unique paradox in palladium catalysis. While the chromene core is a privileged scaffold in drug discovery, it acts as a "Trojan Horse" in the reaction flask. The molecule contains two distinct binding motifs—the hard oxygen donor and the electron-rich enol ether double bond—that can competitively bind to the palladium center, effectively shutting down the catalytic cycle.
This guide moves beyond generic troubleshooting. We analyze the specific mechanistic failures caused by chromene substrates and provide self-validating protocols to resolve them.
Module 1: Diagnostic Protocols
User Question: My reaction starts well but stalls after 20% conversion. Adding more catalyst doesn't help. Is this poisoning or instability?
Technical Insight:
A stall can indicate catalyst death (irreversible poisoning/aggregation) or product inhibition (reversible binding). With chromenes, the product often binds better than the starting material.
Protocol: The "Same Excess" Experiment
Do not rely solely on the Mercury Drop Test, as recent studies confirm Hg can react with homogeneous Pd complexes, leading to false positives [1].
Step-by-Step:
Run A (Standard): 1.0 equiv Substrate, 0.1 equiv Catalyst. Monitor kinetics.
Run B (Same Excess): 0.5 equiv Substrate, 0.1 equiv Catalyst (keeping [Cat] constant but lowering substrate).
Run C (Product Spike): 1.0 equiv Substrate, 0.1 equiv Catalyst, + 0.5 equiv Product added at
.
Interpretation:
If Run C is significantly slower than Run A , you have Product Inhibition . The chromene product is binding the Pd.
If Run A and Run B show identical rates initially but Run A dies, you have Catalyst Deactivation (likely aggregation to Pd black).
Visual Guide: Diagnostic Logic Flow
Figure 1: Decision tree for diagnosing kinetic stalling in Pd-catalyzed chromene functionalization.
Module 2: The Coordination Problem (Inhibition)
User Question: I am using PPh3, but the reaction is sluggish. Why does the chromene double bond matter?
Technical Insight:
Chromenes possess an electron-rich double bond (vinyl ether character). In the catalytic cycle, Pd(0) is electron-rich.[1][2] If the chromene alkene binds too tightly to Pd(0), it forms a stable
-complex that increases the energy barrier for the subsequent Oxidative Addition step. This is Ground State Stabilization of the catalyst [2].
Data: Ligand Performance on Chromene Substrates
Ligand Class
Example
Mechanism of Action
Suitability
Simple Phosphines
PPh3, P(o-tol)3
Weak binding; easily displaced by chromene olefin.
Poor
Bidentate
BINAP, DPPF
Forces cis-geometry; reduces open coordination sites.
Moderate
Bulky Biaryls
XPhos, BrettPhos
Steric bulk prevents chromene -coordination.
Excellent
NHCs
IPr, IMes
Strong -donation destabilizes alkene binding.
Best
Recommendation:
Switch to Buchwald-type ligands (e.g., XPhos, RuPhos) or NHC precatalysts (e.g., PEPPSI-IPr). The steric bulk of these ligands acts as a "shield," physically preventing the chromene double bond from coordinating to the metal center while allowing the smaller aryl halide to undergo oxidative addition [3].
Module 3: The Isomerization Trap
User Question: My starting material is disappearing, but I'm getting a mixture of isomers instead of the cross-coupling product.
Technical Insight:
2H-chromenes are prone to Pd-hydride (Pd-H) induced isomerization . If your catalytic cycle generates a Pd-H species (often via
-hydride elimination from an intermediate), the Pd-H can insert into the chromene double bond. This leads to:
Isomerization to 4H-chromene (thermodynamically stable).
Formation of
-allyl species that trap the catalyst off-cycle.
Mechanism of Failure
Figure 2: The "Hydride Trap." Pd-H species divert the chromene substrate into non-productive isomers.
Corrective Protocol:
Base Selection: Switch from inorganic bases (K2CO3) to mild organic bases (e.g., PMP - 1,2,2,6,6-pentamethylpiperidine) if
-elimination is the source of Pd-H.
Hydride Scavengers: If the reaction tolerates it, add a small amount of a sacrificial alkene (e.g., 1-hexene) to scavenge Pd-H, though this is a last resort.
Strict Anhydrous Conditions: Water can generate Pd-H via the Wacker-type oxidation of the solvent or substrate. Ensure solvents are <50 ppm water.
Module 4: Impurity Management (The Silent Killers)
User Question: I synthesized the chromene precursor myself. Could impurities be killing the catalyst?
Technical Insight:
Chromene synthesis often involves:
Lewis Acids: TiCl4, AlCl3 (used in cyclization).
Phenols: Unreacted phenolic precursors.
Sulfur/Iodide: If thio-analogues or iodides were used.
The "Halide Poisoning" Effect:
Iodide (
) binds Pd much stronger than Chloride () or Bromide (). If you used an iodide precursor to make your chromene, trace can saturate the Pd coordination sphere, preventing the ligand from binding [4].
Purification Checklist:
Phenol Removal: Wash with 1M NaOH. Phenols can protonate active Pd-alkyl/aryl species.
Halide Scavenging: If iodide was used, wash the organic layer with aqueous
or dilute sodium thiosulfate to strip trace halides/oxidants.
Lewis Acid Removal: Ensure a chelating wash (EDTA or Rochelle's salt) was performed during the workup of the chromene starting material.
References
Ananikov, V. P., et al. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Publications. [Link]
Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]
Glorius, F., et al. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer Topics in Organometallic Chemistry.
Fagnou, K., et al. (2024).[3][4] Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction.[3] RSC Advances. [Link]
Storage and degradation issues of 1-bromo-6H-benzo[c]chromene
Welcome to the technical support guide for 1-bromo-6H-benzo[c]chromene (CAS: 475040-10-9). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-bromo-6H-benzo[c]chromene (CAS: 475040-10-9). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth answers to frequently asked questions and a troubleshooting framework for common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and stability of 1-bromo-6H-benzo[c]chromene.
Q1: What are the optimal long-term storage conditions for 1-bromo-6H-benzo[c]chromene?
A1: The stability of 1-bromo-6H-benzo[c]chromene is contingent on minimizing exposure to atmospheric oxygen, light, and moisture. The molecule possesses two primary points of reactivity that dictate its storage requirements: the benzylic methylene bridge (C6) and the carbon-bromine bond.
Atmosphere: The methylene bridge at the 6-position is susceptible to oxidation, which converts the compound into the corresponding lactone, 1-bromo-6H-benzo[c]chromen-6-one.[1] This is a common degradation pathway for 6H-benzo[c]chromene scaffolds. To prevent this, the compound must be stored under an inert atmosphere.
Temperature: While some related compounds are stored at room temperature[2][3], best practice for reactive intermediates dictates refrigerated or frozen storage to slow the rate of any potential degradation reactions.
Light: Chromene structures can be sensitive to light, potentially leading to photo-initiated radical reactions or decomposition.[4]
Based on these factors, the optimal storage conditions are summarized below.
Parameter
Recommendation
Rationale
Temperature
-20°C (Recommended) or 2-8°C (Acceptable)
Reduces kinetic rate of degradation reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the C6 methylene bridge.
Container
Amber glass vial with a tight-fitting, inert cap
Protects from light and prevents moisture ingress.
Form
Solid (as supplied)
Minimizes surface area exposure compared to a solution.
Q2: I've just received a new batch. What's the first thing I should do?
A2: Upon receipt, it is critical to verify the integrity of the compound and prepare it for proper storage. A systematic receiving workflow prevents long-term stability issues.
Caption: Recommended workflow for receiving and handling a new shipment.
Q3: What are the primary degradation pathways for this molecule?
A3: There are three main degradation pathways to be aware of. Understanding these helps in diagnosing issues and interpreting analytical data.
Oxidation: As mentioned, the most common issue is the oxidation of the CH2 group at the 6-position to a carbonyl group (C=O), forming 1-bromo-6H-benzo[c]chromen-6-one.[1] This is often accelerated by exposure to air.
Photodecomposition: Chromenes can undergo ring-opening or other rearrangements upon exposure to UV light.[4] This can lead to a complex mixture of byproducts and often results in discoloration (yellowing or browning) of the material.
Hydrolysis/Debromination: While less common under anhydrous conditions, the presence of moisture and nucleophiles, particularly under basic conditions or in the presence of certain metals, could potentially lead to hydrolysis of the bromine atom or reductive debromination.
Caption: Major degradation routes for 1-bromo-6H-benzo[c]chromene.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to issues you might encounter during your experiments.
Q4: My solid 1-bromo-6H-benzo[c]chromene has turned yellow/brown. Is it still usable?
A4: Discoloration is a primary indicator of degradation, likely due to photodecomposition.[4] The compound should be a powder, and significant color deviation suggests the formation of impurities.
Immediate Action:
Do not assume it is usable. The impurities may have unpredictable reactivity and could interfere with your experiment.
Perform a purity analysis. The most reliable method is High-Performance Liquid Chromatography (HPLC). A simple ¹H NMR can also be very informative, as degradation products will show distinct new signals (e.g., disappearance of the C6 methylene protons, shifts in aromatic protons).
Assess the Purity Level:
If purity is >98% by HPLC/NMR: The discoloration may be due to trace impurities. The material might be usable for non-critical applications, but caution is advised.
If purity is <98%: The material should be repurified before use. Column chromatography is typically effective.
Q5: My NMR/HPLC analysis shows unexpected peaks. How can I identify the likely impurities?
A5: By understanding the degradation pathways, you can predict the structure of the major impurities and look for their characteristic signals in your analytical data.
Impurity
Analytical Signature
1-bromo-6H-benzo[c]chromen-6-one
¹H NMR: Absence of the characteristic singlet for the C6-CH₂ protons (typically around 5.0-5.5 ppm). The aromatic protons will also be shifted. LC-MS: A molecular ion peak corresponding to [M+14] (or [M-2H+O]), reflecting the conversion of CH₂ to C=O.
6H-benzo[c]chromene
¹H NMR: A more complex aromatic region and the absence of the downfield shifts caused by the bromine substituent. LC-MS: A molecular ion peak corresponding to [M-78] and [M-80], reflecting the loss of ⁷⁹Br and ⁸¹Br.
Polymeric/Decomposition Products
¹H NMR: Broad, unresolved signals in the baseline. HPLC: Multiple small, broad peaks, often eluting at different retention times than the parent compound.
The following decision tree can guide your troubleshooting process.
Separation of regioisomers in brominated benzo[c]chromene synthesis
Technical Support Center: Brominated Benzo[c]chromene Synthesis Current Status: ● Operational Agent: Dr. Aris (Senior Application Scientist) Topic: Separation of Regioisomers in Brominated Benzo[c]chromene Synthesis[1] S...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Brominated Benzo[c]chromene Synthesis
Current Status: ● Operational
Agent: Dr. Aris (Senior Application Scientist)
Topic: Separation of Regioisomers in Brominated Benzo[c]chromene Synthesis[1]
System Overview & Numbering Convention
Before troubleshooting, we must align on nomenclature. This guide uses the standard IUPAC numbering for
Bay Region: Positions 1 and 10 (Sterically congested).[1]
Critical Note: Electrophilic Aromatic Substitution (EAS) (e.g., bromination with
or NBS) is dominated by the strong activating effect of the Oxygen atom.[1] This directs substitution primarily to Ring A at positions 2 (para) and 4 (ortho) .[1]
Module 1: Diagnostic & Triage
Ticket #401: "I performed direct bromination of 6H-benzo[c]chromene and obtained a complex mixture. What happened?"
Diagnosis:
You are experiencing the "Regioselectivity Trap." The ether oxygen at position 5 is a strong ortho/para director.
Major Product:2-bromo-6H-benzo[c]chromene (Para direction, sterically favored).[1]
Minor Product:4-bromo-6H-benzo[c]chromene (Ortho direction).[1]
Side Product:2,4-dibromo species (Over-bromination).[1]
Trace Product: Substitution on Ring B (positions 8/9) is rare unless Ring A is deactivated or Ring B is highly activated by other groups.[1]
The Mechanism:
The oxygen lone pair donates electron density into Ring A. Position 1 (ortho) is sterically hindered by the "Bay Region" interaction with proton H-10. Therefore, the electrophile (
) attacks C-2 and C-4.
Figure 1: Regioselectivity pathway for direct bromination. The para-position (C2) is kinetically favored.[1]
Module 2: Separation Protocols
Ticket #402: "Flash chromatography isn't separating the 2-bromo and 4-bromo isomers. They co-elute."
Root Cause:
Regioisomers of planar aromatics often have identical
values on standard Silica Gel 60 because their polarities are governed by the same functional group (the ether linkage).[1]
Resolution Strategy:
Option A: Solvent Modifier Optimization (The "π-Stacking" Tweak)
Standard Hexane/EtOAc systems are often insufficient.[1] Switch to a system that interacts with the aromatic quadrupole.
Protocol: Use Toluene/Hexane (gradient 0% to 100% Toluene).[1]
Why: Toluene participates in
interactions. The 2-bromo isomer (more linear/symmetric) often interacts differently with toluene than the "bent" 4-bromo isomer.
Option B: Silver Nitrate Impregnated Silica (Argentation Chromatography)
If you have alkene side-chains or significant steric differences,
silica can separate based on the accessibility of the -cloud.
Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Biaryl Ether Formation."[1] Journal of the American Chemical Society. (Foundational text for cyclization causality).
"Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence." Organic Letters, 2021.[1][3]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-bromo-6H-benzo[c]chromene
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing detailed insights into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characteristics of 1-bromo-6H-benzo[c]chromene, a heterocyclic compound of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide provides a robust predictive analysis based on established NMR principles and comparative data from structurally related analogs.
The Structural Landscape: Understanding 1-bromo-6H-benzo[c]chromene
The 6H-benzo[c]chromene scaffold is a key structural motif in various biologically active molecules. The introduction of a bromine atom at the 1-position is expected to significantly influence the electronic environment and, consequently, the NMR spectral features of the molecule. Understanding these influences is critical for confirming the successful synthesis of this and related compounds.
Predicting the ¹H NMR Spectrum: A Region-by-Region Analysis
The ¹H NMR spectrum of 1-bromo-6H-benzo[c]chromene can be logically divided into two main regions: the aromatic region and the aliphatic region, which contains the benzylic protons of the dihydropyran ring.
The Aromatic Protons: A Complex Multiplet System
The aromatic region is anticipated to be the most complex, with overlapping multiplets due to spin-spin coupling between adjacent protons. Based on the analysis of related benzo[c]chromene and bromo-aromatic compounds, the following chemical shift ranges are predicted:
Protons on the Brominated Ring (H-2, H-3, H-4): The electron-withdrawing nature of the bromine atom will deshield the ortho (H-2) and para (H-4) protons to a greater extent than the meta (H-3) proton.
Protons on the Fused Benzene Ring (H-7, H-8, H-9, H-10): These protons will resonate at chemical shifts typical for a substituted benzene ring, with their exact positions influenced by the overall electronic structure of the fused ring system.
The Aliphatic Protons: A Telltale Singlet
A key diagnostic signal in the ¹H NMR spectrum of 1-bromo-6H-benzo[c]chromene is expected to be from the methylene protons at the 6-position (C6-H₂). In an achiral solvent, these two protons are chemically and magnetically equivalent and should appear as a sharp singlet. The chemical shift of this singlet is anticipated in the range of δ 5.0-5.5 ppm, a region characteristic of benzylic protons adjacent to an oxygen atom. For instance, in a series of 3-substituted-6H-benzo[c]chromen-6-ones, the benzylic protons at a position analogous to C6 were observed as a singlet at approximately 5.24 ppm.[1]
Predicting the ¹³C NMR Spectrum: A Carbon-by-Carbon Assignment
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The predicted chemical shifts for 1-bromo-6H-benzo[c]chromene are based on the effects of the bromine substituent and the overall aromatic system.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
C-1
115-120
The carbon directly attached to the bromine (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect" of bromine.
Aromatic CH
110-140
The remaining aromatic CH carbons will resonate in this broad range, with their specific shifts determined by their position relative to the bromine and the oxygen heteroatom.
Quaternary C
120-155
The quaternary carbons at the ring junctions and the carbon bearing the oxygen atom will appear in the downfield region of the aromatic spectrum.
C-6
65-75
The aliphatic carbon at the 6-position, being a benzylic carbon attached to an oxygen atom, is expected to resonate in this range. For comparison, in a 3-(benzyloxy)-6H-benzo[c]chromen-6-one, a carbon in a similar electronic environment (C-O) was observed at δ 70.25 ppm.[1]
Note: These predicted values are estimations and can be influenced by the solvent and experimental conditions.
The Impact of Solvent Choice: A Critical Experimental Parameter
The choice of solvent can significantly impact the observed chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[2][3] For polar molecules like 1-bromo-6H-benzo[c]chromene, using an aromatic solvent such as benzene-d₆ instead of a less interactive solvent like chloroform-d₃ can lead to noticeable upfield shifts, particularly for protons situated near the polar regions of the molecule. This effect can be a powerful tool for resolving overlapping signals in the aromatic region of the ¹H NMR spectrum.[2] When reporting NMR data, it is crucial to specify the solvent used to ensure reproducibility and accurate comparison with other datasets.[4][5][6]
Advanced NMR Techniques for Unambiguous Assignment
While 1D ¹H and ¹³C NMR provide foundational information, complex structures often require 2D NMR techniques for complete and unambiguous assignment.
Experimental Workflow for Structural Elucidation
Caption: Recommended workflow for the complete NMR-based structural elucidation of 1-bromo-6H-benzo[c]chromene.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, helping to trace out the connectivity within the individual aromatic rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the signals of the protonated aromatic carbons and the C-6 methylene group.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for example, from the C6-H₂ protons to the quaternary carbons of the aromatic rings.
Recommended Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for 1-bromo-6H-benzo[c]chromene.
Sample Preparation
Accurately weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
Number of Scans: ≥1024 (or as needed for adequate signal-to-noise)
2D NMR Acquisition
Standard pulse programs available on modern NMR spectrometers should be used for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio.
Comparative Analysis with Related Structures
The predicted NMR data for 1-bromo-6H-benzo[c]chromene can be benchmarked against the experimental data of similar compounds reported in the literature. For example, various substituted 1H-benzo[f]chromenes have been characterized by ¹H and ¹³C NMR.[7][8] In these systems, the chemical shifts of the protons and carbons of the benzo-fused ring provide a useful reference point for the corresponding atoms in the benzo[c]chromene core. For instance, the aromatic protons in these related structures typically resonate in the range of δ 7.0-8.5 ppm, which is consistent with the predictions for our target molecule.
Conclusion
References
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan.
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]
Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. PMC. [Link]
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. MDPI. [Link]
Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. [Link]
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Thieme Connect. [Link]
One-Pot Synthesis of 6H-Benzo[c]chromene and 6,7dihydrodibenzo[b,d]oxepine Scaffolds through Sequence Reaction of Oxidative Dearomatization and Dienone-Phenol Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. [Link]
One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly. ChemRxiv. [Link]
A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. PMC. [Link]
Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Molecular Structure. [Link]
Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... ResearchGate. [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. MDPI. [Link]
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ETH Zurich. [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
¹³C NMR Chemical Shifts. Oregon State University. [Link]
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Validation of 1-Bromo-6H-benzo[c]chromene
Content Type: Publish Comparison Guide
Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]
Executive Summary & Strategic Context
In the development of cannabinoid receptor ligands and antiparasitic agents, the 6H-benzo[c]chromene scaffold (also known as 6H-dibenzo[b,d]pyran) serves as a privileged structure.[1] The introduction of a bromine atom at the C1 position creates a specific steric and electronic environment critical for structure-activity relationship (SAR) studies.[1]
However, the synthesis of 1-bromo-6H-benzo[c]chromene (CAS: 475040-10-9) often yields isomeric mixtures (e.g., 1-bromo vs. 3-bromo) due to the radical nature of common cyclization pathways (e.g., Bu3SnH-mediated radical cyclization).[1] Standard spectroscopic methods like 1H-NMR can be ambiguous due to overlapping signals in the aromatic region.[1]
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculations as the definitive method for validating the regiochemistry and conformational preferences of 1-bromo-6H-benzo[c]chromene.[1]
Comparative Analysis: X-ray vs. Alternative Methods[1]
The following table objectively compares the performance of characterization techniques for this specific brominated scaffold.
Feature
Method A: X-ray Crystallography (Gold Standard)
Method B: 1H/13C NMR Spectroscopy
Method C: DFT Computational Modeling
Primary Output
3D atomic coordinates, bond lengths, torsion angles.[1]
In 1-bromo-6H-benzo[c]chromene, the bromine at position 1 occupies the "bay region," sterically crowding the proton at position 10.[1]
NMR Limitation: This crowding causes subtle shielding/deshielding effects that are difficult to predict without a reference standard.
X-ray Advantage: Crystallography directly visualizes the torsion angle induced by this clash, providing data on the molecule's active conformation in a solid-state environment, which often mimics the drug-receptor binding pocket.[1]
Experimental Protocol: Crystallization & Data Acquisition
To generate the supporting experimental data required for publication, follow this self-validating protocol designed for halogenated aromatics.
Strategy: Collect a complete sphere of data to maximize redundancy. The anomalous scattering of Br (
for Mo) aids in phasing if the structure solution is difficult (SAD phasing).
Representative Structural Data (Reference Values)
When analyzing your dataset, compare against these representative parameters derived from the benzo[c]chromene family (Space Group
is typical for this class).
Parameter
Expected Value
Structural Significance
C–Br Bond Length
Å
Typical for aryl bromides.[1] Significant deviation ( Å) implies disorder or wrong assignment.
Torsion Angle (C10a-C10b-C1-Br)
Indicates the degree of twist out of planarity due to the BrH10 steric clash.[1]
Unit Cell Volume ()
Å ()
Consistent with the packing efficiency of tricyclic aromatics.[1]
Intermolecular Contacts
BrBr ( Å)
Look for Type II halogen bonding, which often directs crystal packing.
Validation Workflow Diagram
The following diagram illustrates the logical pathway for confirming the 1-bromo regioisomer, highlighting the decision points where X-ray data supersedes spectroscopic data.
Figure 1: Structural validation workflow.[1] Note how X-ray crystallography (Green path) resolves the ambiguity often left by NMR analysis (Yellow path).
A Comparative Guide to HPLC Method Validation for the Purity of 1-bromo-6H-benzo[c]chromene
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. For novel compounds such a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. For novel compounds such as 1-bromo-6H-benzo[c]chromene, a potent chromene derivative with significant therapeutic potential, the development and validation of a robust analytical method to determine its purity is of paramount importance. This guide provides an in-depth, comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) method for 1-bromo-6H-benzo[c]chromene against a more traditional, hypothetical alternative. Our focus will be on the rigorous validation process, underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to establish a method that is not only accurate and precise but also practical for routine quality control.[1][2][3]
The chemical structure of 1-bromo-6H-benzo[c]chromene, with its unique chromene core, presents specific analytical challenges. Its potential for degradation under various stress conditions necessitates a stability-indicating method that can distinguish the intact API from any potential degradation products.[4][5][6] This guide will walk you through the experimental design, validation parameters, and data interpretation, offering a transparent comparison of two distinct HPLC approaches.
The Analytical Challenge: Purity Determination of 1-bromo-6H-benzo[c]chromene
1-bromo-6H-benzo[c]chromene (Molecular Formula: C₁₃H₉BrO, Molecular Weight: 261.12 g/mol ) is a crystalline powder.[7] The primary analytical objective is to develop a selective and sensitive HPLC method capable of quantifying the purity of 1-bromo-6H-benzo[c]chromene and detecting any related impurities or degradation products.
Methodology & Comparative Analysis
This guide will compare two distinct HPLC methods for the purity determination of 1-bromo-6H-benzo[c]chromene:
Method A (Proposed Method): An optimized, modern HPLC method employing a sub-2 µm particle size column for enhanced resolution and faster analysis times.
Method B (Alternative Method): A more conventional HPLC method using a standard 5 µm particle size column.
The validation of both methods will be conducted in accordance with ICH Q2(R2) guidelines, focusing on the following key parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[1][2][8][9]
Experimental Workflow
The overall workflow for the development and validation of the HPLC method is depicted below. This systematic approach ensures that the final method is well-characterized, robust, and fit for its intended purpose.
Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.
Detailed Experimental Protocols
Instrumentation and Reagents
HPLC System: A quaternary HPLC system equipped with a photodiode array (PDA) detector.
Chromatographic Data Software (CDS): For data acquisition and processing.
Analytical Balance: For accurate weighing of standards and samples.
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade).
Method A: Proposed High-Efficiency HPLC Method
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-1 min: 30% B
1-8 min: 30% to 95% B
8-9 min: 95% B
9-9.1 min: 95% to 30% B
9.1-12 min: 30% B (equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 254 nm.
Injection Volume: 2 µL.
Diluent: Acetonitrile:Water (50:50, v/v).
Method B: Alternative Conventional HPLC Method
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 30% B
18.1-25 min: 30% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Diluent: Acetonitrile:Water (50:50, v/v).
Validation Parameter Comparison
The following sections detail the experimental approach and comparative results for each validation parameter.
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6][12][13]
Protocol:
Solutions of 1-bromo-6H-benzo[c]chromene were subjected to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
Comparative Results:
Stress Condition
Method A (Proposed) - Peak Purity
Method B (Alternative) - Peak Purity
Acid Hydrolysis
Pass (Purity angle < Purity threshold)
Pass (Purity angle < Purity threshold)
Base Hydrolysis
Pass (Purity angle < Purity threshold)
Pass (Purity angle < Purity threshold)
Oxidative Degradation
Pass (Purity angle < Purity threshold)
Pass (Purity angle < Purity threshold)
Thermal Degradation
Pass (Purity angle < Purity threshold)
Pass (Purity angle < Purity threshold)
Photolytic Degradation
Pass (Purity angle < Purity threshold)
Pass (Purity angle < Purity threshold)
Analysis: Both methods demonstrated specificity. The PDA detector confirmed that the main peak of 1-bromo-6H-benzo[c]chromene was pure and there was no co-elution with degradation products. Method A, with its higher resolving power, showed better separation of the degradation products from the main analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11]
Protocol:
A series of solutions of 1-bromo-6H-benzo[c]chromene reference standard were prepared at concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each concentration was injected in triplicate.
Comparative Results:
Parameter
Method A (Proposed)
Method B (Alternative)
Acceptance Criteria
Correlation Coefficient (r²)
0.9998
0.9992
≥ 0.999
Range
0.05 - 0.15 mg/mL
0.05 - 0.15 mg/mL
80-120% of test concentration
Y-intercept
Minimal, < 1% of response at 100%
Minimal, < 2% of response at 100%
≤ 2% of the target concentration response
Analysis: Both methods exhibited excellent linearity within the specified range. Method A showed a slightly higher correlation coefficient, indicating a stronger linear relationship.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.[3][11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
The accuracy was determined by spiking a placebo mixture with the 1-bromo-6H-benzo[c]chromene reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.
Comparative Results:
Concentration Level
Method A (Proposed) - Mean Recovery (%)
Method B (Alternative) - Mean Recovery (%)
Acceptance Criteria
80%
99.8%
99.2%
98.0% - 102.0%
100%
100.1%
100.5%
98.0% - 102.0%
120%
100.3%
100.9%
98.0% - 102.0%
Analysis: Both methods demonstrated high accuracy, with recovery values well within the acceptance criteria.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were analyzed on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Comparative Results:
Parameter
Method A (Proposed) - %RSD
Method B (Alternative) - %RSD
Acceptance Criteria
Repeatability (Peak Area)
0.45%
0.85%
≤ 2.0%
Intermediate Precision (Peak Area)
0.62%
1.10%
≤ 2.0%
Analysis: Both methods are precise. Method A exhibited significantly lower relative standard deviation (%RSD), indicating higher precision. This is likely due to the more efficient and reproducible chromatography on the sub-2 µm column.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Protocol:
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
Comparative Results:
Parameter
Method A (Proposed)
Method B (Alternative)
LOD (µg/mL)
0.05
0.15
LOQ (µg/mL)
0.15
0.50
S/N at LOQ
10.5
10.2
Analysis: Method A demonstrated superior sensitivity with significantly lower LOD and LOQ values. This allows for the detection and quantification of impurities at much lower levels.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]
Protocol:
The following method parameters were intentionally varied:
Flow rate (± 10%)
Column temperature (± 5 °C)
Mobile phase composition (± 2% organic)
Comparative Results:
Parameter Variation
Method A (Proposed) - System Suitability
Method B (Alternative) - System Suitability
Flow Rate (+10%)
Pass
Pass
Flow Rate (-10%)
Pass
Pass
Column Temperature (+5 °C)
Pass
Pass
Column Temperature (-5 °C)
Pass
Pass
Mobile Phase Organic (+2%)
Pass
Pass
Mobile Phase Organic (-2%)
Pass
Pass
Analysis: Both methods were found to be robust for the tested parameters, with system suitability criteria remaining within acceptable limits.
System Suitability
System suitability testing is an integral part of an analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.[14][15][16][17][18]
Protocol:
A system suitability solution containing 1-bromo-6H-benzo[c]chromene and a known impurity is injected five times before the start of the sample analysis.
Comparative Results:
Parameter
Method A (Proposed)
Method B (Alternative)
Acceptance Criteria
Tailing Factor
1.1
1.3
≤ 2.0
Theoretical Plates
> 15000
> 5000
> 2000
%RSD of Peak Area (n=5)
≤ 0.5%
≤ 1.0%
≤ 2.0%
Resolution
> 2.0
> 1.5
> 1.5
Analysis: Both methods meet the system suitability requirements. Method A provides a more efficient separation with a higher number of theoretical plates and better peak symmetry (lower tailing factor).
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Interrelationship of HPLC method validation parameters as per ICH guidelines.
Conclusion and Recommendation
This comparative guide has meticulously evaluated two HPLC methods for the purity determination of 1-bromo-6H-benzo[c]chromene. While both Method A and Method B meet the fundamental requirements for a validated analytical method according to ICH guidelines, the data clearly indicates the superiority of Method A.
Method A (Proposed Method) , utilizing modern sub-2 µm particle column technology, offers several distinct advantages:
Higher Efficiency and Resolution: Providing better separation of potential impurities.
Greater Precision: As evidenced by lower %RSD values.
Enhanced Sensitivity: With significantly lower LOD and LOQ.
Faster Analysis Time: Increasing sample throughput and reducing solvent consumption.
Based on this comprehensive validation, Method A is unequivocally recommended for the routine quality control and purity analysis of 1-bromo-6H-benzo[c]chromene. Its superior performance ensures a higher degree of confidence in the quality of the drug substance, which is critical for researchers, scientists, and drug development professionals. This robust and reliable method will serve as an invaluable tool throughout the lifecycle of this promising therapeutic agent.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]
How to decide System Suitability Test (SST) in HPLC: Best Practice. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. [Link]
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]
A practical guide to forced degradation and stability studies for drug substances. [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC. [Link]
An Efficient Synthesis of Dihydropyrano [3,2-c] chromene Derivatives via Green Approach - Der Pharma Chemica. [Link]
Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors - ResearchGate. [Link]
A Comparative Guide to the Synthesis of Halogenated Benzo[c]chromenes: Yields and Mechanistic Insights
For researchers and professionals in drug development, the benzo[c]chromene scaffold is a privileged structure due to its presence in numerous biologically active compounds. The introduction of halogens onto this scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the benzo[c]chromene scaffold is a privileged structure due to its presence in numerous biologically active compounds. The introduction of halogens onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the synthetic yields of halogenated benzo[c]chromenes, delving into the mechanistic nuances that govern the efficiency of their formation. We will explore two predominant and powerful synthetic strategies: Palladium-Catalyzed Intramolecular C-H Arylation and Visible-Light-Promoted Radical Cyclization, presenting supporting experimental data and protocols.
Synthetic Strategies and Comparative Yields
The synthesis of halogenated benzo[c]chromenes has been approached through various methods. Here, we focus on the two most prominent and versatile strategies, comparing the reported yields for different halogen substituents.
Palladium-Catalyzed Intramolecular C-H Arylation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering a reliable method for the formation of C-C bonds. In the context of benzo[c]chromene synthesis, intramolecular C-H arylation of appropriately substituted precursors, such as aryl-(2-halo)benzyl ethers, is a common and effective strategy.[1]
The general mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by intramolecular C-H activation and reductive elimination to furnish the desired benzo[c]chromene. The nature of the halogen on the starting material can significantly influence the efficiency of the oxidative addition step, which is often the rate-determining step. The reactivity generally follows the trend I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond strength.[2]
Note: The yields presented are for the cyclization step where specified; in some cases, only the precursor yield is available. The substrates and reaction conditions may vary between studies.
Mechanistic Considerations:
The higher reactivity of bromo and iodo-substituted precursors in palladium-catalyzed C-H activation is well-documented and attributed to the weaker C-Br and C-I bonds, which facilitate the initial oxidative addition step.[2] Conversely, the stronger C-Cl and C-F bonds often require more forcing conditions or specialized catalyst systems to achieve efficient cyclization.
In recent years, photoredox catalysis has emerged as a powerful and sustainable method for the synthesis of complex organic molecules. The synthesis of benzo[c]chromenes via visible-light-promoted radical cyclization of biaryl vinyl ethers or (2-halobenzyl) phenyl ethers offers a metal-free alternative to traditional methods.[5][6]
This approach typically involves the generation of an aryl radical from a suitable precursor, which then undergoes intramolecular cyclization onto a tethered aromatic ring. The choice of the halogen can influence the ease of radical generation and the subsequent cyclization efficiency.
Comparative Yields:
Halogen
Precursor/Method
Product
Yield (%)
Reference
Fluoro
Visible-light-promoted radical addition/cyclization of biaryl vinyl ethers
Note: The substrates and reaction conditions may vary between studies.
Mechanistic Considerations:
In visible-light-promoted reactions of (2-halobenzyl) phenyl ethers, the reaction is initiated by a photoinduced electron transfer to the aryl halide, leading to the formation of a radical anion which then fragments to generate an aryl radical. The ease of this fragmentation is dependent on the carbon-halogen bond strength, with the C-I bond being the weakest and most readily cleaved, followed by C-Br, C-Cl, and C-F. This trend generally correlates with higher reaction efficiencies for iodo- and bromo-substituted precursors.
A Comprehensive Guide to Personal Protective Equipment for Handling 1-bromo-6H-benzo[c]chromene
Understanding the Risks: A Proactive Approach to Safety Given its structure as a brominated chromene derivative, 1-bromo-6H-benzo[c]chromene is anticipated to exhibit certain hazardous properties. Brominated organic comp...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Risks: A Proactive Approach to Safety
Given its structure as a brominated chromene derivative, 1-bromo-6H-benzo[c]chromene is anticipated to exhibit certain hazardous properties. Brominated organic compounds can be irritants to the skin, eyes, and respiratory tract.[1][2][3][4] Similar compounds are also known to have potential systemic effects if ingested or absorbed through the skin. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental workflow.
The cornerstone of safe chemical handling is a thorough risk assessment. Before any procedure involving 1-bromo-6H-benzo[c]chromene, it is imperative to consult the available safety information for analogous compounds and to handle the substance as if it were hazardous.[5][6][7]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling 1-bromo-6H-benzo[c]chromene, from initial receipt and storage to experimental use and disposal.
Hand Protection: The First Line of Defense
Rationale: Direct skin contact is a primary route of exposure for many organic chemicals. Halogenated compounds can cause skin irritation and may be absorbed dermally.[1][2] The correct choice of gloves is crucial for preventing chemical breakthrough.
Recommended Gloves:
Glove Material
Advantages
Disadvantages
Recommended Use
Nitrile
Excellent for solvents, oils, and limited exposure to acids and bases. Good visibility of tears and breaks.[8]
Not ideal for prolonged exposure. Poor against nitric acid.[8]
Primary choice for incidental contact and splash protection.
Neoprene
Good for acids, bases, alcohols, fuels, and peroxides.[8][9]
Not suitable for halogenated and aromatic hydrocarbons.[8][9]
Use as an outer glove for added physical protection if needed.
Viton®
Exceptional resistance to chlorinated and aromatic solvents. Good resistance to cuts and abrasions.[10]
Recommended for tasks with a high risk of splash or prolonged contact.
Protocol for Glove Use:
Inspection: Always inspect gloves for any signs of degradation or puncture before use.
Double Gloving: For procedures with a higher risk of splash or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
Immediate Disposal: Dispose of used gloves in a designated "Halogenated Organic Waste" container immediately after use.[11]
Eye and Face Protection: Shielding Against the Unseen
Rationale: Chemical splashes can cause severe and irreversible eye damage.[12] Given that 1-bromo-6H-benzo[c]chromene is a powder, the risk of airborne particles also necessitates robust eye protection.
Mandatory Eye and Face Protection:
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes and airborne particles.[10][13]
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure.[13]
Body Protection: A Barrier Against Contamination
Rationale: Protective clothing prevents the contamination of personal clothing and skin.
Essential Body Protection:
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[8]
Chemical-Resistant Apron: For procedures involving larger volumes or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement in all laboratory settings to protect the lower body from spills.[5]
Respiratory Protection: Ensuring Safe Breathing Air
Rationale: Inhalation of chemical dusts or vapors can lead to respiratory irritation and systemic toxicity.[1][2]
Engineering Controls and Respiratory Protection:
Chemical Fume Hood: All handling of 1-bromo-6H-benzo[c]chromene that may generate dust or vapors must be conducted within a certified chemical fume hood.[7][11] This is the primary method of respiratory protection.
Respirator: In the rare event that engineering controls are not sufficient, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.[13]
Operational and Disposal Plans: A Step-by-Step Approach
A safe workflow extends beyond the use of PPE and includes the entire lifecycle of the chemical in the laboratory.
Receiving and Storage:
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][14] The storage location should be in a designated cabinet for hazardous chemicals.[5]
Handling and Experimental Use:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on procedural risk.
Disposal Plan:
Waste Segregation: All solid and liquid waste containing 1-bromo-6H-benzo[c]chromene must be collected in a clearly labeled "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.
Container Management: Use a designated, leak-proof container for waste collection. Do not overfill the container.[11]
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response:
Evacuate: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
By adhering to these comprehensive PPE and handling guidelines, researchers can confidently and safely work with 1-bromo-6H-benzo[c]chromene, fostering a culture of safety and scientific excellence.
References
Personal Protective Equipment: Hands. San José State University. (URL: [Link])
Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University. (URL: [Link])
Personal Protective Equipment | US EPA. (URL: [Link])
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. (URL: [Link])
Lab Safety Equipment & PPE - ChemTalk. (URL: [Link])
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. (URL: [Link])
Safety Data Sheet: Bromobenzene. Carl ROTH. (URL: [Link])
Standard laboratory safe handling/storage requirement | Safety Unit. Weizmann Institute of Science. (URL: [Link])
0258 - Hazardous Substance Fact Sheet. New Jersey Department of Health. (URL: [Link])
Bromine. University of California, Santa Barbara. (URL: [Link])
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (URL: [Link])
CAS 2005-10-9 | 6H-Benzo[c]chromen-6-one | MFCD00027376 - Hoffman Fine Chemicals. (URL: [Link])
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (URL: [Link])
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])